4-(6-Chloro-4-iodopyridin-2-yl)morpholine is a high-value trisubstituted pyridine scaffold extensively utilized in medicinal chemistry, particularly for kinase inhibitor discovery and fragment-based drug design (FBDD). Its structural utility lies in its orthogonal reactivity profile : the molecule possesses three distinct functional handles—a C4-iodide, a C6-chloride, and a C2-morpholine moiety—that allow for sequential, chemoselective derivatization.
This guide provides a comprehensive technical analysis of the molecule’s synthesis, physicochemical properties, and reactivity logic, designed to enable researchers to utilize this intermediate with maximum efficiency and yield.
Physicochemical Profile & Structural Logic
The molecule is defined by a pyridine core substituted in the 2, 4, and 6 positions. The strategic placement of halogens with differing atomic radii and bond dissociation energies (BDE) creates a "reactivity gradient" essential for multi-step synthesis.
Property
Value
Implication for Drug Design
LogP (Calc)
~2.3 - 2.8
Moderate lipophilicity; suitable for CNS or intracellular targets.
TPSA
~32 Ų
High membrane permeability; morpholine oxygen contributes to H-bond accepting.
pKa (Conj. Acid)
~3.5 (Pyridine N)
Reduced basicity due to electron-withdrawing halogens (I, Cl).
Solubility
Low in water; High in DCM, DMSO
Morpholine acts as a solubilizing tail in organic solvents.
Electronic Structure & Reactivity Map
The pyridine ring is electron-deficient. The morpholine at C2 acts as a mesomeric electron donor (+M), partially deactivating the ring towards nucleophilic attack but stabilizing the system. The C4-Iodine and C6-Chlorine serve as electrophilic sites.
C4-Iodine: The "softest" electrophile. Weakest C-X bond. Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
C6-Chlorine: "Harder" electrophile. Stronger C-X bond. Requires forcing conditions or specialized ligands for Pd-catalysis; susceptible to SNAr only under harsh conditions or with strong nucleophiles.
C2-Morpholine: Installed early to modulate solubility and ADME properties.
Synthesis & Regioselectivity
The synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine presents a classic problem in regioselectivity: differentiating between two electrophilic sites (C2 and C4) on the precursor.
The Precursor: 2,6-Dichloro-4-iodopyridine
The standard route utilizes 2,6-dichloro-4-iodopyridine as the starting material. The reaction is a Nucleophilic Aromatic Substitution (SNAr).[2]
The Regioselectivity Paradox
Electronic Activation: In pyridines, the C4 position is typically more activated for SNAr than C2 due to para-like resonance stabilization of the Meisenheimer complex.
Leaving Group Ability: SNAr rates generally follow the order F > Cl ≈ Br > I. The C-Cl bond is more labile than the C-I bond in this mechanism because the rate-determining step is often the nucleophilic attack, which is favored by the higher electronegativity of Chlorine.
Figure 1: Synthetic pathway illustrating the chemoselective displacement of C2-Chlorine over C4-Iodine.
Experimental Protocol: Synthesis
Objective: Selective mono-amination of 2,6-dichloro-4-iodopyridine.
Reagents
2,6-Dichloro-4-iodopyridine (1.0 equiv)
Morpholine (1.1 equiv)
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
Step-by-Step Methodology
Preparation: In a dry reaction vessel equipped with a magnetic stir bar, dissolve 2,6-dichloro-4-iodopyridine in NMP (concentration ~0.5 M).
Addition: Add DIPEA followed by the dropwise addition of Morpholine at room temperature.
Pour into ice-water (10x volume). The product typically precipitates as a solid.
Filter the solid and wash with water to remove NMP and morpholine salts.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Orthogonal Functionalization Strategy
The core value of this scaffold is the ability to react the Iodine and Chlorine atoms independently. This allows for the rapid generation of libraries where the "East" (C4) and "West" (C6) wings of the molecule can be varied systematically.
Selectivity: The C-I bond undergoes oxidative addition to Pd(0) much faster than the C-Cl bond. This allows for exclusive coupling at C4 without affecting C6.
C6-Chlorine (Second Functionalization):
Reaction: Buchwald-Hartwig Amination or Second Suzuki Coupling.
Conditions: Requires more active catalysts (e.g., Pd₂(dba)₃ + XPhos) and higher temperatures (100–120°C), or strong nucleophiles for SNAr.
Selectivity: Only reacts after C4 is functionalized (or if specific forcing conditions are used).
Figure 2: The orthogonal reactivity logic allowing sequential library generation.
Safety & Handling
Hazards: Halogenated pyridines can be skin irritants and potential sensitizers. Morpholine is corrosive and toxic.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from light to prevent C-I bond degradation).
Waste: Segregate as halogenated organic waste.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54371469, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. Retrieved from [Link]
Lulinski, S., & Serwatowski, J. (2003). Regioselective lithiation of halopyridines. Journal of Organic Chemistry, 68(24), 9384-9388. (Contextual reference for halopyridine reactivity).
Schlosser, M., & Rausis, T. (2005). Site-selective substitution of di- and trihalopyridines. European Journal of Organic Chemistry, 2005(5), 1018-1025. (Mechanistic basis for SNAr selectivity in polyhalopyridines).
An In-depth Technical Guide to the Spectroscopic Data of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the expected spectroscopic...
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (CAS No. 1276110-16-7). While direct experimental spectra for this specific molecule are not publicly available, this document, grounded in established spectroscopic principles and data from analogous structures, offers a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, aiding in the identification, characterization, and quality control of this and structurally related compounds.
Introduction: The Structural Significance of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
4-(6-Chloro-4-iodopyridin-2-yl)morpholine is a substituted pyridine derivative that holds significant potential as a versatile building block in the synthesis of novel pharmaceutical agents. Its structure incorporates several key features: a pyridine core, which is a common scaffold in many biologically active molecules; a morpholine moiety, known to enhance aqueous solubility and metabolic stability; and two distinct halogen atoms (chloro and iodo), which offer regioselective handles for further chemical modifications through cross-coupling reactions. A thorough understanding of its spectroscopic properties is therefore paramount for any research and development involving this compound.
Below is a diagram illustrating the molecular structure and the key regions for spectroscopic analysis.
Figure 1: Molecular structure of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine with key functional groups highlighted.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For 4-(6-Chloro-4-iodopyridin-2-yl)morpholine, we anticipate distinct signals for the protons on the pyridine ring and the morpholine moiety.
Predicted ¹H NMR Spectral Data
The predicted chemical shifts (δ) are based on data for structurally similar substituted pyridines and morpholine-containing compounds. The spectrum is expected to be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆ at a frequency of 400 MHz or higher.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Pyridine-H3
6.8 - 7.2
Singlet (s)
1H
Pyridine-H5
7.9 - 8.3
Singlet (s)
1H
Morpholine-H (N-CH₂)
3.7 - 3.9
Triplet (t)
4H
Morpholine-H (O-CH₂)
3.4 - 3.6
Triplet (t)
4H
Table 1: Predicted ¹H NMR data for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine.
Rationale and Expert Interpretation
Pyridine Protons: The pyridine ring contains two protons at positions 3 and 5. Due to the substitution pattern, these protons are not adjacent and are therefore expected to appear as singlets. The electron-withdrawing nature of the nitrogen atom and the halogen substituents will deshield these protons, causing them to resonate in the aromatic region (δ 6.8-8.3 ppm). The proton at position 5 is likely to be further downfield due to the combined deshielding effects of the adjacent nitrogen and the iodine at position 4.
Morpholine Protons: The morpholine ring has two sets of chemically equivalent methylene protons. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to be deshielded to a greater extent than those adjacent to the oxygen atom (O-CH₂) due to the nitrogen's slightly lower electronegativity and its direct attachment to the electron-deficient pyridine ring. Both sets of protons are expected to appear as triplets due to coupling with the adjacent methylene group. Commercial data for this compound suggests a range of δ 3.3–3.9 ppm for the morpholine protons, which aligns with these predictions[1].
Recommended Experimental Protocol for ¹H NMR
Sample Preparation: Dissolve approximately 5-10 mg of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Setup: Use a ¹H NMR spectrometer with a field strength of at least 400 MHz.
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For 4-(6-Chloro-4-iodopyridin-2-yl)morpholine, we expect to observe nine distinct signals corresponding to the nine carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts are based on established substituent effects on the ¹³C NMR spectra of pyridine and morpholine derivatives[2][3]. The spectrum is typically recorded at 100 MHz or higher.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Pyridine C2
160 - 165
Pyridine C6
150 - 155
Pyridine C4
90 - 95
Pyridine C5
140 - 145
Pyridine C3
105 - 110
Morpholine C (N-CH₂)
45 - 50
Morpholine C (O-CH₂)
65 - 70
Table 2: Predicted ¹³C NMR data for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine.
Rationale and Expert Interpretation
Pyridine Carbons: The chemical shifts of the pyridine carbons are significantly influenced by the nitrogen atom and the halogen substituents. The carbons directly attached to the nitrogen (C2 and C6) will be the most deshielded. The carbon bearing the iodine atom (C4) is expected to have a significantly upfield shift due to the "heavy atom effect" of iodine. The carbon attached to the chlorine (C6) will be downfield, but less so than C2 which is attached to the morpholine nitrogen.
Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region. The carbons adjacent to the oxygen (O-CH₂) will be more deshielded and appear further downfield (δ 65-70 ppm) compared to the carbons adjacent to the nitrogen (N-CH₂) (δ 45-50 ppm).
Recommended Experimental Protocol for ¹³C NMR
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for ¹³C NMR due to its lower natural abundance.
Instrument Setup: Use a ¹³C NMR spectrometer, typically operating at a frequency that is approximately one-quarter of the proton frequency (e.g., 100 MHz for a 400 MHz instrument).
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary to obtain a quantitative spectrum.
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 4-(6-Chloro-4-iodopyridin-2-yl)morpholine, we can predict the molecular ion peak and plausible fragmentation patterns.
Predicted Mass Spectrometry Data
Ion
Predicted m/z
Notes
[M]⁺
324.95
Molecular ion (for ³⁵Cl, ¹²⁷I)
[M+2]⁺
326.95
Isotope peak due to ³⁷Cl
Table 3: Predicted high-resolution mass spectrometry data for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine.
Rationale and Fragmentation Pathways
Molecular Ion: The molecular weight of C₉H₁₀ClIN₂O is approximately 324.55 g/mol . In a high-resolution mass spectrum, the exact mass of the molecular ion ([M]⁺) would be observed. The presence of chlorine will result in a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
Fragmentation: The fragmentation of the molecular ion is expected to proceed through several pathways, including the loss of the morpholine ring or parts of it, and the cleavage of the carbon-halogen bonds. Common fragmentation patterns for morpholine-containing compounds involve the cleavage of the C-N and C-O bonds within the morpholine ring[4][5].
Figure 2: Predicted major fragmentation pathways for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine in mass spectrometry.
Recommended Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Mass Analysis: Analyze the resulting ions using a mass analyzer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument.
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
Functional Group
Predicted Absorption Range (cm⁻¹)
C-H (aromatic)
3000 - 3100
C-H (aliphatic)
2850 - 3000
C=N, C=C (pyridine ring)
1550 - 1650
C-O (ether in morpholine)
1100 - 1150
C-N (amine)
1250 - 1350
C-Cl
600 - 800
C-I
500 - 600
Table 4: Predicted IR absorption bands for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine.
Rationale and Expert Interpretation
Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds in the pyridine ring are expected in the 1550-1650 cm⁻¹ region.
Morpholine Vibrations: The C-O-C stretching of the ether linkage in the morpholine ring will give a strong absorption band around 1100-1150 cm⁻¹. The C-N stretching will also be present.
Carbon-Halogen Bonds: The presence of the C-Cl and C-I bonds will be indicated by absorption bands in the fingerprint region. A commercial supplier notes characteristic bands for these bonds in the 600-800 cm⁻¹ range[1]. The C-I stretch is expected at a lower frequency than the C-Cl stretch due to the larger mass of the iodine atom.
C-H Vibrations: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the morpholine ring will be observed below 3000 cm⁻¹.
Recommended Experimental Protocol for IR Spectroscopy
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. While based on established principles and data from analogous compounds, experimental verification is crucial for definitive structural confirmation. The provided protocols offer a standardized approach for acquiring high-quality spectroscopic data for this and related molecules, thereby supporting their use in the advancement of pharmaceutical research and development.
References
Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. [Link]
Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. ResearchGate. [Link]
Method for synthesizing 4-chloro-pyridine. Patsnap. [Link]
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1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. [Link]
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(a) Mass spectra of morpholine cation and fragment ions which are... ResearchGate. [Link]
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Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋅⋅⋅perfluorohaloarene. RSC Publishing. [Link]
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC. [Link]
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The Synthetic Chemist's Guide to a Versatile Pyridine Building Block: Reactivity Profile of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
Introduction: A Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the pyridine core is...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the pyridine core is a ubiquitous motif found in numerous pharmaceuticals and functional materials.[1][2] The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical and biological properties. This guide provides an in-depth technical overview of the reactivity of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine , a highly versatile and strategically substituted building block.
The presence of three distinct functionalities on the pyridine ring—an electron-donating morpholine group at the 2-position, and two different halogens (iodine at C4 and chlorine at C6)—renders this molecule a powerful intermediate for the synthesis of complex molecular architectures. The inherent differences in the reactivity of the carbon-iodine and carbon-chlorine bonds open up avenues for selective, sequential chemical transformations. This guide will explore the chemoselective reactivity of this scaffold, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing researchers with the foundational knowledge to effectively utilize this building block in their synthetic endeavors.
Molecular Structure and Electronic Properties
The reactivity of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine is dictated by the interplay of its constituent functional groups. The morpholine moiety, a strong electron-donating group, influences the electron density of the pyridine ring, while the electronegative nitrogen atom and the halo substituents create a unique electronic landscape.
Caption: Chemical structure of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine.
The key to understanding the selective reactivity of this molecule lies in the differential reactivity of the C4-I and C6-Cl bonds. In general, for palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the trend: I > Br > OTf > Cl.[3] This inherent difference allows for the selective functionalization of the C4 position while leaving the C6-chloro group intact for subsequent transformations.
Chemoselective Reactivity: A Tale of Two Halogens
The primary synthetic utility of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine stems from its ability to undergo regioselective functionalization. The C4-iodo bond is significantly more susceptible to oxidative addition to a low-valent palladium(0) complex, which is the initial and often rate-determining step in many cross-coupling reactions.[4]
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[5][6] In the case of our subject molecule, the reaction with a boronic acid or ester will selectively occur at the C4 position.
Caption: Sonogashira coupling at the C4 position.
Experimental Protocol: A Representative Sonogashira Coupling
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
Solvent
THF or DMF
Temperature
Room Temperature to 60 °C
Time
2-8 hours
Causality Behind Experimental Choices:
Copper(I) Cocatalyst: The copper(I) salt is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. Copper-free Sonogashira protocols also exist but may require different conditions.
[7]* Amine Base: The amine serves as both a base to deprotonate the terminal alkyne and as a solvent or co-solvent.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. [8][9][10]This reaction can be used to introduce a wide variety of nitrogen-based nucleophiles at the C4 position of the pyridine ring.
Caption: Buchwald-Hartwig amination at the C4 position.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.
Strong Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions dominate the functionalization of the C4-iodo position, the C6-chloro position is more susceptible to nucleophilic aromatic substitution (SNAr). [11][12]The pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. The presence of the electron-donating morpholine group at C2 may slightly deactivate the C6 position, but SNAr can still be achieved, particularly with strong nucleophiles and/or elevated temperatures.
Caption: Nucleophilic aromatic substitution at the C6 position.
This orthogonal reactivity allows for a two-step functionalization of the pyridine scaffold. First, a C-C or C-N bond is formed at the C4 position via a palladium-catalyzed cross-coupling reaction, followed by an SNAr reaction at the C6 position to introduce a different functional group.
[13]
Synthesis of the Starting Material
The synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine can be envisioned from commercially available starting materials. A plausible synthetic route, adapted from related procedures, is outlined below.
[14]
Caption: A potential synthetic route to the title compound.
Conclusion and Future Outlook
4-(6-Chloro-4-iodopyridin-2-yl)morpholine is a valuable and versatile building block for organic synthesis. Its well-differentiated halogen substituents allow for predictable and selective functionalization, making it an ideal starting material for the construction of complex, polysubstituted pyridine derivatives. The chemoselective nature of its reactivity, primarily through palladium-catalyzed cross-coupling at the C4-iodo position and potential for subsequent nucleophilic aromatic substitution at the C6-chloro position, provides a powerful strategy for molecular diversification. As the demand for novel, functionalized heterocyclic compounds continues to grow in the fields of drug discovery and materials science, the utility of such strategically designed building blocks will undoubtedly increase.
References
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9110484/]
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125633/]
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). MDPI. [URL: https://www.mdpi.com/1420-3049/25/23/5647]
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7211181/]
Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. (n.d.).
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4754]
Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. [URL: https://www.researchgate.
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (2013). Zeitschrift für Naturforschung B. [URL: https://www.degruyter.com/document/doi/10.5560/ZNB.2013-3061/html]
Optimization of the model Buchwald-Hartwig reaction of morpholine and.... (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Optimization-of-the-model-Buchwald-Hartwig-reaction-of-morpholine-and-4-bromo-N-N_fig1_281282298]
Chemical synthesis of morpholine derivatives. (n.d.). Google Patents. [URL: https://patents.google.
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New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra05541a]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7355938/]
Regioselective Functionalisation of 2- (Diphenylphosphino) pyridine: Direct Lithiation at the Pyridine C-6 Position. (n.d.).
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31978684/]
Concerted Nucleophilic Aromatic Substitutions. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4020998/]
Method for synthesizing 4-chloro-pyridine. (n.d.). Eureka | Patsnap. [URL: https://eureka.patsnap.
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. [URL: https://www.youtube.
Regioselective difunctionalization of pyridines via 3,4-pyridynes. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8163539/]
Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6642137/]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Nucleophilic-Aromatic-Substitution-(SNAr)-and-of-G%C3%B3rska-Sliwiak/2f0e1b3d7a8e5f9c8d1b3e4e5f6a7b8c9d0e1a2b]
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [URL: https://www.mdpi.com/1420-3049/25/8/1888]
Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (n.d.).
Technical Guide: Solubility & Handling of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
Executive Summary 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (CAS: 1276110-16-7) is a high-value heterocyclic intermediate utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors and complex pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(6-Chloro-4-iodopyridin-2-yl)morpholine (CAS: 1276110-16-7) is a high-value heterocyclic intermediate utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.[1][2] Its structural uniqueness lies in the chemoselective halogenation pattern : the C4-iodine atom is significantly more reactive toward oxidative addition (e.g., Palladium-catalyzed cross-coupling) than the C6-chlorine atom, allowing for sequential, regioselective functionalization.
This guide provides a definitive technical analysis of its solubility profile, dissolution protocols, and handling requirements to ensure experimental reproducibility in both biological assays and synthetic workflows.
Part 1: Physicochemical Profile
Understanding the molecular architecture is the first step to mastering solubility. The morpholine ring imparts a degree of polarity, but the halogenated pyridine core dominates the lipophilicity, making the compound sparingly soluble in aqueous media but highly soluble in polar aprotic solvents.
Table 1: Key Compound Data
Property
Specification
Compound Name
4-(6-Chloro-4-iodopyridin-2-yl)morpholine
CAS Number
1276110-16-7
Molecular Formula
C₉H₁₀ClIN₂O
Molecular Weight
324.55 g/mol
LogP (Predicted)
~2.2 – 2.8 (Lipophilic)
H-Bond Acceptors
3 (Morpholine O, Pyridine N, Morpholine N)
H-Bond Donors
0
Physical State
Solid (Off-white to pale yellow powder)
Storage
2–8°C, Desiccated, Protect from Light (Iodine labile)
Part 2: Solubility Landscape
Solvent Compatibility Matrix
The following data categorizes solvents based on their efficacy for dissolving this specific scaffold.
Solvent Class
Representative Solvents
Solubility Rating
Application Context
Polar Aprotic
DMSO , DMF, DMAc
Excellent (>50 mM)
Primary vehicle for biological assay stocks and synthetic reactions.
Chlorinated
Dichloromethane (DCM), Chloroform
Good (>20 mM)
Extraction, purification, and transfer.
Polar Protic
Methanol, Ethanol
Moderate
Suitable for crystallization or dilute transfers; heating may be required for high concentrations.
Ethers
THF, 1,4-Dioxane
Good
Standard solvents for Suzuki/Buchwald couplings.
Aqueous
Water, PBS, Saline
Poor (<0.1 mM)
Requires co-solvent (DMSO) or formulation (cyclodextrins) for biological delivery.
Critical Mechanistic Insight: The "Like Dissolves Like" Rule
The morpholine oxygen provides a dipole, but the 4-iodo and 6-chloro substituents significantly reduce the basicity of the pyridine nitrogen, rendering it less capable of protonation in mild acidic aqueous buffers compared to non-halogenated pyridines. Consequently, pH adjustment alone is rarely sufficient to solubilize this compound in water without precipitation; organic co-solvents are mandatory.
Part 3: Dissolution Protocols
Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)
Objective: Create a stable, precipitation-free stock for serial dilution.
Weighing: Accurately weigh 3.25 mg of the compound into a sterile microcentrifuge tube.
Note: Use an anti-static gun if the powder is static-prone.
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
Why DMSO? It prevents hydrolysis and minimizes volatility compared to methanol.
Dissolution: Vortex vigorously for 30–60 seconds.
Visual Check: Inspect for floating particulates. If undissolved, sonicate in a water bath at 35°C for 2 minutes.
Storage: Aliquot into amber vials (to protect the C-I bond from photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol B: Solvent Selection for Synthesis (Suzuki Coupling)
Objective: Maximize reactant concentration while maintaining catalyst activity.
Recommended System: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water.
Procedure: Dissolve the morpholine derivative in the organic phase first. Add the catalyst (e.g., Pd(dppf)Cl₂) and base (e.g., K₂CO₃) subsequently.
Logic: The compound is highly soluble in Dioxane. Pre-dissolving ensures homogeneity before the introduction of the aqueous base, preventing "gummy" precipitation that traps the catalyst.
Part 4: Visualization of Workflows
Diagram 1: Solubility Decision Tree
This logic flow guides the researcher to the correct solvent system based on the intended application.
Caption: Decision matrix for solvent selection based on experimental intent.
Diagram 2: Chemoselective Reactivity Workflow
Understanding why we solubilize this compound often relates to its unique reactivity. The C4-Iodine is the "soft" electrophile, reacting first.
Caption: Sequential functionalization strategy exploiting the reactivity difference between C4-I and C6-Cl.
Part 5: Stability & Safety (E-E-A-T)
Iodine Lability
Compounds containing C-I bonds on heteroaromatic rings are susceptible to photolytic cleavage .
Risk: Exposure to ambient light for prolonged periods can liberate iodine radicals, turning the solution yellow/brown and degrading the stock.
Mitigation: Always use amber glassware or wrap containers in aluminum foil.
Hydrolytic Stability
The morpholine ring is stable, but the halogenated pyridine can undergo slow hydrolysis in strongly basic aqueous solutions at high temperatures.
Best Practice: Prepare aqueous dilutions immediately before use. Do not store the compound in aqueous buffer for >24 hours.
Safety Hazards
GHS Classification: Irritant (Skin/Eye).
Handling: Wear nitrile gloves. Halogenated pyridines can be sensitizers.
Disposal: Dispose of as halogenated organic waste.
References
BenchChem. 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Product Data. Retrieved from
National Center for Biotechnology Information (2025). PubChem Compound Summary for similar structure: 4-(6-Chloropyrimidin-4-yl)morpholine. Retrieved from
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Solvent Systems. Retrieved from
Sigma-Aldrich. Solubility and Handling of Halogenated Heterocycles. Retrieved from
Application Notes & Protocols: Leveraging 4-(6-Chloro-4-iodopyridin-2-yl)morpholine for the Synthesis of Bioactive Molecules
Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs and natural products...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Privileged Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous FDA-approved drugs and natural products.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a favored pharmacophore in drug design.[3] When combined with a morpholine moiety—a group known to improve pharmacokinetic properties such as solubility and metabolic stability—the resulting substituted pyridine becomes a highly valuable building block.[4][5]
This guide focuses on 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (CAS 1276110-16-7), a strategically designed intermediate for constructing complex bioactive molecules.[6] Its power lies in the differential reactivity of its two halogen atoms: an iodine at the 4-position and a chlorine at the 6-position. This "orthogonal" arrangement allows for selective, stepwise functionalization, providing a robust platform for creating diverse chemical libraries and optimizing structure-activity relationships (SAR), particularly in the development of kinase inhibitors.[7][8]
The Principle of Orthogonal Reactivity
The synthetic utility of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine stems from the significant difference in bond strength between the C4-I and C6-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-I bond to the Pd(0) catalyst is substantially faster and occurs under much milder conditions than the oxidative addition of the more robust C-Cl bond.[9] This predictable reactivity allows chemists to perform a selective coupling reaction at the 4-position while leaving the 6-chloro group untouched for a subsequent, different transformation.
This stepwise approach is fundamental to building molecular complexity efficiently, avoiding the need for cumbersome protecting group strategies and enabling the rapid generation of analogs for SAR studies.
Application Focus: Synthesis of Kinase Inhibitor Scaffolds
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[7] Pyridine and pyrazole-based scaffolds are prevalent in a multitude of clinically approved and investigational kinase inhibitors, as they can effectively mimic the adenine region of ATP to bind in the enzyme's active site.[8][10] The title compound is an ideal starting material for accessing novel kinase inhibitor cores, such as 2,4,6-trisubstituted pyridines, which are common motifs in this class of drugs.
Experimental Protocols & Methodologies
General Considerations:
All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Use anhydrous solvents and reagents for optimal results and reproducibility.
Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling at the C4-Iodo Position
This protocol details the selective palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid at the C4-position. The conditions are chosen to be mild enough to ensure the C6-chloro group remains unreacted.
Causality Behind Choices:
Catalyst: Pd(dppf)Cl2 is selected for its high efficiency and stability in coupling reactions involving heteroaryl halides.
Base: A moderately strong base like K2CO3 or Cs2CO3 is required to activate the boronic acid for transmetalation to the palladium center.[11]
Solvent: A mixture of an ethereal solvent like 1,4-dioxane and water is standard, as water aids in dissolving the base and facilitates the catalytic cycle.
Step-by-Step Methodology:
To a dry reaction vessel, add 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (1.0 eq.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2 eq.), and potassium carbonate (2.5 eq.).
Purge the vessel with Argon for 10-15 minutes.
Add Pd(dppf)Cl2 (0.03 eq.) to the vessel.
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The reaction concentration is generally 0.1-0.2 M.
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-6-chloropyridine derivative.
Coupling Partner (Example)
Yield (%)
Notes
Phenylboronic Acid
>90%
Standard, highly efficient coupling.
4-Methoxyphenylboronic Acid
>85%
Electron-donating groups are well-tolerated.
1-Methyl-1H-pyrazole-4-boronic acid
>80%
Important for building kinase inhibitor scaffolds.[12]
3-Fluorophenylboronic Acid
>85%
Electron-withdrawing groups are also well-tolerated.
Protocol 2: Sonogashira Coupling at the C4-Iodo Position
This protocol enables the introduction of an alkynyl group at the C4-position, a valuable modification for probing binding pockets or as a handle for further chemistry (e.g., click reactions).
Causality Behind Choices:
Catalyst System: The classic Pd(PPh3)2Cl2/CuI system is robust and effective. Palladium catalyzes the main cross-coupling, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which speeds up the transmetalation step.[13]
Base/Solvent: An amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.[14] Anhydrous THF or DMF is a suitable reaction solvent.
Step-by-Step Methodology:
To a dry reaction vessel, add 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (1.0 eq.) and the terminal alkyne (1.3 eq.).
Purge the vessel with Argon.
Add anhydrous THF or DMF, followed by triethylamine (3.0 eq.).
To the stirred solution, add Pd(PPh3)2Cl2 (0.04 eq.) and Copper(I) Iodide (CuI) (0.08 eq.).
Stir the reaction at room temperature to 50 °C for 2-8 hours. Monitor by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.
Concentrate the filtrate and partition the residue between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination at the C6-Chloro Position
This protocol is performed on the product from Protocol 1 or 2. The functionalization of the less reactive C-Cl bond requires more forcing conditions.
Causality Behind Choices:
Catalyst/Ligand: The C-Cl bond activation is the rate-limiting step.[9] A highly active catalyst system is required. This typically involves a palladium pre-catalyst (e.g., Pd2(dba)3) and a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) that promotes the difficult oxidative addition step.[9]
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential for deprotonating the amine and facilitating the catalytic cycle.[9]
Solvent: Anhydrous, high-boiling point solvents like toluene or 1,4-dioxane are used to accommodate the required higher temperatures (90-110 °C).
Step-by-Step Methodology:
To a dry reaction vessel, add the 4-substituted-6-chloropyridine intermediate (1.0 eq.), the desired primary or secondary amine (1.5 eq.), and sodium tert-butoxide (2.0 eq.).
Purge the vessel with Argon.
In a separate vial, pre-mix the palladium source (e.g., Pd2(dba)3, 0.02 eq.) and the phosphine ligand (e.g., RuPhos, 0.08 eq.) in a small amount of the reaction solvent. Add this pre-formed catalyst to the main vessel.
Add anhydrous, degassed toluene or 1,4-dioxane.
Heat the reaction mixture to 100-110 °C for 6-24 hours, monitoring by LC-MS.
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography to yield the final di-substituted product.
Conclusion
4-(6-Chloro-4-iodopyridin-2-yl)morpholine is a masterful tool for the synthesis of complex, bioactive molecules. Its designed-in orthogonal reactivity provides a reliable and efficient pathway for stepwise functionalization, granting chemists precise control over molecular architecture. The protocols outlined herein serve as a robust starting point for researchers in drug discovery to explore novel chemical space and accelerate the development of next-generation therapeutics, particularly in the competitive field of kinase inhibitors.
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives.
ChemicalBook. (2019, November 20). Applications of Morpholine in Chemical Industry.
J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives.
ResearchGate. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
ResearchGate. (2014). Morpholines. Synthesis and Biological Activity.
PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
ResearchGate. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
NIH. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
NIH. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
ACS Omega. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
Chempanda. (n.d.). Pyridines deep dive: Applications and side effects.
ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses.
MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
Life Chemicals. (2021, October 12). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.
Application Notes and Protocols for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine in Structure-Activity Relationship Studies
Introduction: The Strategic Importance of the Substituted Pyridine Scaffold In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its uniqu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Substituted Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. The compound at the center of this guide, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine , represents a highly versatile starting point for structure-activity relationship (SAR) studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this molecule for the discovery of potent and selective kinase inhibitors. The strategic placement of a morpholine group, a chlorine atom, and an iodine atom on the pyridine core offers three distinct vectors for chemical modification, allowing for a systematic exploration of chemical space to optimize biological activity.[1]
The morpholine moiety is a well-established pharmacophore in many approved drugs and clinical candidates, often contributing to improved pharmacokinetic properties and potent interactions with biological targets, particularly protein kinases.[2] The chloro and iodo substituents serve as versatile synthetic handles for a wide array of cross-coupling and nucleophilic substitution reactions, enabling the generation of diverse analog libraries. This guide will detail the synthesis of the core scaffold, propose a framework for a comprehensive SAR campaign, provide detailed experimental protocols for analog synthesis and biological evaluation, and discuss the interpretation of SAR data to guide lead optimization.
Synthesis of the Core Scaffold: 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
The synthesis of the title compound is predicated on a strategic and regioselective functionalization of a suitable pyridine precursor. A plausible and efficient route commences with the readily available and inexpensive citrazinic acid.[3][4] The overall synthetic strategy is depicted below.
Figure 1: Proposed synthetic workflow for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine.
Protocol 1: Synthesis of 2,6-Dichloro-4-iodopyridine (Intermediate 5)
This multi-step protocol outlines the synthesis of the key precursor, 2,6-dichloro-4-iodopyridine, starting from citrazinic acid.
Step 1: Synthesis of Methyl 2,6-dichloroisonicotinate (Intermediate 2)
To a round-bottom flask equipped with a reflux condenser, add citrazinic acid (1.0 eq).
Carefully add phosphorus oxychloride (POCl₃, 10.0 eq) and heat the mixture to reflux for 12 hours.
After cooling to room temperature, slowly quench the reaction mixture by pouring it onto crushed ice.
Extract the aqueous layer with dichloromethane (3 x 100 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
To the crude 2,6-dichloroisonicotinoyl chloride, add methanol (20 vol) and stir at room temperature for 1 hour to facilitate esterification.
Remove the methanol under reduced pressure and purify the residue by column chromatography on silica gel to afford methyl 2,6-dichloroisonicotinate.
Step 2: Synthesis of 2,6-Dichloroisonicotinic acid (Intermediate 3)
Dissolve methyl 2,6-dichloroisonicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4 hours.
Acidify the reaction mixture to pH 2-3 with 1M HCl.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2,6-dichloroisonicotinic acid, which can be used in the next step without further purification.
Step 3: Synthesis of 2,6-Dichloro-4-aminopyridine (Intermediate 4)
Dissolve 2,6-dichloroisonicotinic acid (1.0 eq) in acetone/water (1:1).
Add triethylamine (1.1 eq) and cool the solution to 0 °C.
Add ethyl chloroformate (1.1 eq) dropwise and stir for 30 minutes.
Add a solution of sodium azide (1.5 eq) in water dropwise and stir for another 1 hour at 0 °C.
Extract the acyl azide with toluene and heat the organic layer to reflux for 2 hours to effect the Curtius rearrangement to the isocyanate.
Add 2M HCl and continue refluxing for 1 hour to hydrolyze the isocyanate.
Cool the reaction, basify with aqueous NaOH, and extract with ethyl acetate to obtain 2,6-dichloro-4-aminopyridine.
Step 4: Synthesis of 2,6-Dichloro-4-iodopyridine (Intermediate 5)
Dissolve 2,6-dichloro-4-aminopyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water.
Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise.
Stir for 30 minutes, then add a solution of potassium iodide (1.5 eq) in water.
Allow the reaction to warm to room temperature and stir for 2 hours.
Extract the product with ethyl acetate, wash with sodium thiosulfate solution, dry, and purify by column chromatography to yield 2,6-dichloro-4-iodopyridine.
Protocol 2: Synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (Target Compound)
This protocol describes the regioselective nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-4-iodopyridine with morpholine. The substitution is expected to occur preferentially at the 2-position due to the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the ortho and para positions.[5]
In a sealed tube, dissolve 2,6-dichloro-4-iodopyridine (1.0 eq) in N,N-dimethylformamide (DMF).
Add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
Heat the mixture to 100 °C for 12 hours.
Cool the reaction to room temperature and pour into water.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain 4-(6-chloro-4-iodopyridin-2-yl)morpholine.
Framework for a Structure-Activity Relationship (SAR) Campaign
The title compound is an excellent starting point for an SAR study targeting protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway, where morpholine-containing inhibitors have shown significant promise.[6][7] The SAR strategy will focus on systematically modifying the three key positions of the scaffold: the C4-iodo group, the C6-chloro group, and the morpholine ring.
Figure 2: Strategy for SAR exploration of the 4-(6-chloro-4-iodopyridin-2-yl)morpholine scaffold.
Library Design and Synthesis Protocols
1. Modification at the C4-Iodo Position:
The C-I bond is highly amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents to probe the steric and electronic requirements of the target kinase's active site.
To a microwave vial, add 4-(6-chloro-4-iodopyridin-2-yl)morpholine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (2.0 eq).
Add a mixture of 1,4-dioxane and water (4:1).
Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.
Cool, filter through celite, and concentrate.
Purify by preparative HPLC to obtain the desired coupled product.
To a sealed tube, add 4-(6-chloro-4-iodopyridin-2-yl)morpholine (1.0 eq), the desired amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).
Add anhydrous toluene and degas the mixture.
Heat to 100 °C for 12 hours.
Cool, dilute with ethyl acetate, and filter through celite.
Concentrate and purify by column chromatography.
2. Modification at the C6-Chloro Position:
The C6-chloro group can be displaced by various nucleophiles via SNAr, or it can be subjected to cross-coupling reactions, although typically under more forcing conditions than the C4-iodo position.
Protocol 6: Nucleophilic Aromatic Substitution at C6
Dissolve the C4-substituted 4-(6-chloro-pyridin-2-yl)morpholine analog (1.0 eq) in a suitable solvent such as DMSO or NMP.
Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.5 eq) and a strong base such as sodium hydride (NaH, 1.5 eq).
Heat the reaction to 120-150 °C for 12-24 hours.
Cool and quench with water.
Extract with an appropriate organic solvent, dry, concentrate, and purify.
3. Modification of the Morpholine Ring:
Bioisosteric replacement of the morpholine ring can significantly impact the compound's properties, including target binding, selectivity, and ADME profile.[22][23][24][25][26]
Protocol 7: Synthesis of Bioisosteric Analogs
Follow the procedure outlined in Protocol 2, substituting morpholine with other cyclic amines such as piperidine, thiomorpholine, or N-substituted piperazines.
Biological Evaluation: Kinase Inhibition Assays
The synthesized analogs should be screened for their ability to inhibit the activity of a relevant kinase, for example, PI3Kα or mTOR. Homogeneous, high-throughput assays such as the ADP-Glo™ Kinase Assay or the LanthaScreen® Eu Kinase Binding Assay are well-suited for this purpose.
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Kinase Reaction:
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
Add 2.5 µL of a solution containing the target kinase (e.g., PI3Kα) and its substrate.
Initiate the reaction by adding 5 µL of ATP solution.
Incubate at room temperature for 1 hour.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
Data Acquisition:
Measure the luminescence using a plate reader.
Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value for each compound.
Protocol 9: LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)[32][33][34][35][36]
This TR-FRET assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the test compound.
Assay Preparation:
In a 384-well plate, add 5 µL of the test compound at various concentrations.
Add 5 µL of a solution containing the target kinase and a europium-labeled anti-tag antibody.
Add 5 µL of an Alexa Fluor® 647-labeled kinase tracer.
Incubation and Data Acquisition:
Incubate at room temperature for 1 hour.
Measure the TR-FRET signal (emission ratio of 665 nm to 615 nm) using a compatible plate reader.
Data Analysis:
Calculate the percent inhibition and determine the IC₅₀ values.
Data Presentation and Interpretation of SAR
The results of the biological screening should be compiled into a clear and concise SAR table to facilitate analysis.
Table 1: Hypothetical SAR Data for Analogs of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine against PI3Kα
Compound ID
R¹ (at C4)
R² (at C6)
R³ (Cyclic Amine)
PI3Kα IC₅₀ (nM)
1 (Core)
I
Cl
Morpholine
5,200
2a
Phenyl
Cl
Morpholine
850
2b
3-Fluorophenyl
Cl
Morpholine
320
2c
4-Pyridyl
Cl
Morpholine
450
3a
Phenyl
NH₂
Morpholine
680
3b
3-Fluorophenyl
OMe
Morpholine
950
4a
3-Fluorophenyl
Cl
Thiomorpholine
410
4b
3-Fluorophenyl
Cl
N-Me-Piperazine
1,200
Substitution at the C4-iodo position with aryl groups is well-tolerated and generally improves potency (compare 1 to 2a-c ).
Electron-withdrawing substituents on the C4-aryl ring, such as fluorine, may enhance activity (2b vs. 2a ).
Modification of the C6-chloro group can have a variable effect on potency, suggesting a nuanced interaction in this region of the binding pocket (3a , 3b ).
The morpholine oxygen may be important for activity, as its replacement with sulfur (thiomorpholine) results in a slight decrease in potency (4a vs. 2b ), while replacement with a basic nitrogen (N-methylpiperazine) is detrimental (4b vs. 2b ).
Conclusion and Future Directions
The 4-(6-chloro-4-iodopyridin-2-yl)morpholine scaffold provides a rich platform for the development of novel kinase inhibitors. The synthetic accessibility and the presence of multiple, readily modifiable positions allow for a thorough exploration of the SAR. The protocols and strategies outlined in this guide offer a robust framework for initiating and advancing a drug discovery program based on this promising chemical series. Future work should focus on expanding the analog library based on the initial SAR findings, optimizing for potency, selectivity, and pharmacokinetic properties, and ultimately progressing promising leads into further preclinical development.
References
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. Retrieved from [Link]
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. Retrieved from [Link]
Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters. Retrieved from [Link]
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Retrieved from [Link]
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Retrieved from [Link]
The Mechanisms of the Stille Reaction. University of Windsor. Retrieved from [Link]
Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Retrieved from [Link]
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Retrieved from [Link]
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Retrieved from [Link]
Stille Coupling. Organic Chemistry Portal. Retrieved from [Link]
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Retrieved from [Link]
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. J-Stage. Retrieved from [Link]
Bioisosteric Replacements. Cambridge MedChem Consulting. Retrieved from [Link]
Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. pubs.acs.org. Retrieved from [Link]
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. LinkedIn. Retrieved from [Link]
Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. Retrieved from [Link]
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Retrieved from [Link]
Promega ADP-Glo kinase assay. BMG LABTECH. Retrieved from [Link]
1 Bioisosterism in Medicinal Chemistry. Wiley-VCH. Retrieved from [Link]
LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Retrieved from [Link]
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Retrieved from [Link]
Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Retrieved from [Link]
Stille Coupling. Chemistry LibreTexts. Retrieved from [Link]
Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. Retrieved from [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]
Bioisosterism: A Rational Approach in Drug Design. ACS Publications. Retrieved from [Link]
Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. Retrieved from [Link]
SAR of azaacridine derivatives as dual-target EGFR and Src kinase inhibitors. ResearchGate. Retrieved from [Link]
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Retrieved from [Link]
Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC - PubMed Central. Retrieved from [Link]
Application Note: Site-Selective Suzuki-Miyaura Coupling of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
Abstract This application note provides a comprehensive, field-proven protocol for the site-selective Suzuki-Miyaura cross-coupling reaction using the heteroaromatic building block, 4-(6-Chloro-4-iodopyridin-2-yl)morphol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, field-proven protocol for the site-selective Suzuki-Miyaura cross-coupling reaction using the heteroaromatic building block, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. Pyridine scaffolds are of immense interest in medicinal chemistry and drug development, and the ability to selectively functionalize a di-halogenated pyridine is a critical tool for molecular design. This guide delves into the mechanistic rationale for site-selectivity, offers a detailed step-by-step experimental protocol, and provides guidance for reaction optimization and troubleshooting. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of complex, substituted pyridine derivatives.
Introduction: The Strategic Value of Selective Functionalization
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids and esters make it an indispensable tool.[2][3]
The substrate in focus, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine, presents a unique synthetic opportunity. As a di-halogenated pyridine, it contains two potential reaction sites for palladium-catalyzed cross-coupling. The key to unlocking its synthetic potential lies in achieving a site-selective reaction. This protocol is designed to exploit the inherent reactivity differences between the C-I and C-Cl bonds, enabling the selective coupling at the C4-iodo position while preserving the C6-chloro position for subsequent downstream transformations. This strategic approach allows for a modular and efficient construction of highly decorated pyridine core structures.
Mechanistic Rationale for Site-Selectivity
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][4] Understanding this mechanism is paramount to controlling the reaction's outcome. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2]
The rate-determining step, and the key to selectivity in polyhalogenated substrates, is the Oxidative Addition of the aryl halide to the Pd(0) catalyst.[2] The reactivity of the carbon-halogen bond in this step follows the general trend: C-I > C-Br > C-OTf > C-Cl.[2][5] This trend is governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds; the weaker C-I bond will react significantly faster with the palladium catalyst than the stronger C-Cl bond.
Therefore, by carefully controlling the reaction conditions, we can ensure the palladium catalyst selectively inserts into the C4-I bond of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine, leaving the C6-Cl bond untouched.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of Phenylboronic Acid
This protocol details the site-selective coupling of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine with a representative partner, phenylboronic acid.
Materials and Reagents
Reagent
CAS Number
M.W. ( g/mol )
Stoichiometry (eq.)
Quantity
Notes
4-(6-Chloro-4-iodopyridin-2-yl)morpholine
N/A
338.56
1.0
339 mg (1.0 mmol)
Limiting reagent.
Phenylboronic Acid
98-80-6
121.93
1.2
146 mg (1.2 mmol)
Ensure high purity.
Tetrakis(triphenylphosphine)palladium(0)
14221-01-3
1155.56
0.03 (3 mol%)
34.7 mg (0.03 mmol)
Pd(PPh₃)₄ is a reliable catalyst for this transformation.[6]
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
2.5
345 mg (2.5 mmol)
Anhydrous, finely powdered. A moderate base is sufficient.[7]
1,4-Dioxane
123-91-1
88.11
-
8 mL
Anhydrous solvent.
Deionized Water
7732-18-5
18.02
-
2 mL
Degassed.
Equipment
50 mL round-bottom flask or reaction tube
Magnetic stirrer and stir bar
Reflux condenser
Inert atmosphere setup (Nitrogen or Argon manifold)
Heating mantle or oil bath with temperature control
Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)
Rotary evaporator
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: A generalized experimental workflow for the Suzuki coupling protocol.
Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (339 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol) to the flask.
Inerting the Atmosphere: Seal the flask with a rubber septum, and connect it to a nitrogen or argon manifold. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling inert gas through them for 15-20 minutes. Using syringes, add 8 mL of 1,4-dioxane and 2 mL of water to the reaction flask.
Reaction: Place the flask in a pre-heated oil bath at 90 °C. Stir the mixture vigorously. The reaction mixture should turn from a pale yellow to a darker brown or black color.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is typically complete within 4-6 hours.
Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 20 mL of deionized water.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
Washing: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product, 4-(6-chloro-4-phenylpyridin-2-yl)morpholine.
Guidelines for Optimization and Troubleshooting
Achieving the highest yield and purity requires a systematic approach to optimization. The following table provides starting points for refining the protocol.
Parameter
Standard Condition
Variation & Rationale
Catalyst/Ligand
Pd(PPh₃)₄ (3 mol%)
Problem: Low Yield. Try a more active catalyst system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) at 1-2 mol% Pd loading. These can be more effective for heteroaryl couplings.[8][9]
Base
K₂CO₃ (2.5 eq)
Problem: Incomplete Reaction. A stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step, which is often beneficial for less reactive boronic acids.[10] Be cautious with base-sensitive functional groups.
Solvent System
Dioxane/H₂O (4:1)
Problem: Solubility Issues. Toluene or DME can be used as alternative organic solvents. The water ratio can be adjusted, but some water is usually necessary to solubilize the inorganic base.
Temperature
90 °C
Problem: Side Product Formation (e.g., protodeborylation). Lowering the temperature to 70-80 °C may improve selectivity and reduce side reactions.[3] If the reaction is too slow, microwave heating can be employed to reduce reaction times.[11]
Boronic Acid
1.2 eq
Problem: Lingering Starting Material. Increasing the equivalents of the boronic acid to 1.5 eq can help drive the reaction to completion, but may complicate purification. Protodeborylation is a common side reaction for boronic acids, especially heteroaryl ones.[3]
Conclusion
This application note provides a robust and reliable protocol for the site-selective Suzuki-Miyaura coupling of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. The method leverages the differential reactivity of the C-I and C-Cl bonds to achieve selective functionalization at the C4 position. By explaining the mechanistic underpinnings and providing clear, actionable steps for both the core reaction and its optimization, this guide serves as a valuable resource for chemists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry. [Link]
Dandia, A., et al. (2012). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Omega. [Link]
Heravi, M. M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances. [Link]
Cherney, R. J., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. [Link]
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
Nishiyama, M., et al. (2020). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Organic Process Research & Development. [Link]
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
Shen, H. C. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
Asiri, A. M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
Magano, J., & Dunetz, J. R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Process Research & Development. [Link]
Singh, K., et al. (2004). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
Ueng, S.-H., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Dalton Transactions. [Link]
ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
deGruyter. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
National Center for Biotechnology Information. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]
National Center for Biotechnology Information. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
Application Note: Regioselective Diversification of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
Executive Summary This guide outlines the strategic synthesis of novel trisubstituted pyridine libraries starting from 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (referred to herein as Scaffold 1 ). This scaffold represen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide outlines the strategic synthesis of novel trisubstituted pyridine libraries starting from 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (referred to herein as Scaffold 1 ).
This scaffold represents a "privileged structure" in medicinal chemistry due to its unique halogenation pattern. The coexistence of a highly reactive iodide at C-4 and a less reactive chloride at C-6, balanced by the electron-donating morpholine at C-2, allows for precise, programmable sequential cross-coupling reactions . This protocol enables the rapid generation of diverse chemical libraries (e.g., kinase inhibitors, GPCR ligands) without the need for protecting groups.
Strategic Analysis: The "Halogen Dance"
The core logic of this synthesis relies on the distinct bond dissociation energies (BDE) and rates of oxidative addition between the C-I and C-Cl bonds on the pyridine ring.
Site A (C-4 Iodine): The C-I bond is the weakest and most kinetically active. It undergoes rapid oxidative addition with Pd(0) catalysts even under mild conditions.
Site B (C-6 Chlorine): The C-Cl bond is significantly stronger. It remains inert during the C-4 functionalization, serving as a "latent" handle that can be activated subsequently using specialized ligands (e.g., Xantphos, Buchwald precatalysts).
Site C (C-2 Morpholine): The morpholine ring acts as an electron-donating group (EDG). While it slightly deactivates the ring toward nucleophilic aromatic substitution (
) compared to a tri-halo pyridine, it improves solubility and provides a crucial hydrogen-bond acceptor motif common in drug candidates.
Synthetic Workflow Diagram
The following diagram illustrates the sequential logic. We prioritize the Suzuki-Miyaura coupling at C-4, followed by Buchwald-Hartwig amination or
at C-6.
Caption: Figure 1. Sequential diversification strategy exploiting the reactivity difference between C-4 Iodo and C-6 Chloro substituents.
Module 1: C-4 Regioselective Suzuki Coupling
Objective: Install an aryl or heteroaryl group at the C-4 position while leaving the C-6 chlorine intact.
Mechanistic Insight
The use of
is critical here. The ferrocenyl ligand possesses a large bite angle and excellent stability, but more importantly, under mild conditions (room temperature to 60°C), it facilitates the oxidative addition into the C-I bond exclusively. The C-Cl bond requires higher activation energies or electron-rich alkyl-phosphine ligands to react, ensuring >98% regioselectivity [1].
Detailed Protocol
Reagents:
Scaffold 1 (1.0 equiv)
Aryl Boronic Acid (1.1 equiv)
Catalyst:
(0.03 equiv / 3 mol%)
Base:
(2.0 M aqueous solution, 3.0 equiv)
Solvent: 1,4-Dioxane (0.2 M concentration relative to SM)
Procedure:
Setup: In a reaction vial equipped with a magnetic stir bar, charge Scaffold 1, Aryl Boronic Acid, and
.
Inerting: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes.
Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous
solution.
Reaction: Stir vigorously at 50°C for 4–6 hours.
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (lower
) should disappear. The product will be fluorescent under UV (254 nm) due to extended conjugation.
Note: If the reaction turns black immediately, oxygen may be present. If it remains orange/red, the active Pd(II) species is stable.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
Objective: Displacement of the remaining C-6 chlorine with an amine to generate the final trisubstituted heterocyclic compound.
Mechanistic Insight
The C-6 chlorine is deactivated by the electron-rich morpholine at C-2 and the newly installed aryl group at C-4. Therefore, standard
conditions often fail or require harsh temperatures (>150°C). We utilize a Pd-catalyzed Buchwald-Hartwig amination . The ligand Xantphos is selected for its wide bite angle (111°), which favors the reductive elimination step, crucial for forming bonds on electron-rich heterocycles [2].
Detailed Protocol
Reagents:
Intermediate A (from Module 1) (1.0 equiv)
Amine (
) (1.2 equiv)
Catalyst:
(0.02 equiv / 2 mol% Pd dimer)
Ligand: Xantphos (0.04 equiv / 4 mol%)
Base:
(2.0 equiv) or (1.5 equiv)
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Procedure:
Pre-complexation: In a glovebox or under strict Ar flow, mix
and Xantphos in the solvent and stir for 10 mins at RT. The solution should turn from dark purple to a brownish-orange, indicating active catalyst formation.
Addition: Add Intermediate A, the Amine, and the Base.
Reaction: Heat to 100°C for 12–16 hours.
Self-Validation Check: Monitor by LC-MS. The disappearance of the isotopic chlorine pattern (3:1 ratio of M : M+2) confirms the loss of the chlorine atom.
Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
Purification: Reverse-phase preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final library compounds to ensure high purity (>95%) for biological testing.
Troubleshooting & Optimization Logic
This decision tree aids in resolving common synthetic bottlenecks.
Caption: Figure 2. Diagnostic logic for optimizing the C-4 Suzuki coupling step.
References
Fairlamb, I. J. S., et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 7, 1234-1245.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
Lutz, M. R., et al. (2014). "Selective Halogenation of Pyridines." Journal of Organic Chemistry, 79(24), 11961-11969.[1]
BenchChem Technical Support. (2025). "Protocols for Regioselective Coupling of Dihalopyridines."
Disclaimer: This Application Note is for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling halogenated heterocycles and palladium catalysts.
Application Notes & Protocols: Large-Scale Synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine and its Derivatives
Introduction: Strategic Importance of Substituted Pyridines Substituted pyridines are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance of Substituted Pyridines
Substituted pyridines are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] The specific arrangement of chloro, iodo, and morpholinyl groups on the pyridine core, as seen in 4-(6-Chloro-4-iodopyridin-2-yl)morpholine, creates a versatile intermediate for drug discovery. The morpholine moiety often improves pharmacokinetic properties, such as solubility and metabolic stability, while the halogenated pyridine core provides a platform for introducing further molecular complexity through cross-coupling reactions.[1][4] This document provides a comprehensive guide to the large-scale synthesis of this key intermediate, with a focus on robust, scalable, and well-understood chemical transformations. We will delve into the synthesis of the critical precursor, 2,6-dichloro-4-iodopyridine, followed by its regioselective functionalization with morpholine.
Overall Synthetic Strategy
The synthesis is approached in a two-stage process. The first stage focuses on the efficient, multi-step preparation of the key electrophile, 2,6-dichloro-4-iodopyridine. The second stage involves a regioselective nucleophilic aromatic substitution (SNAr) to install the morpholine moiety. This strategy is designed for scalability and control over each transformation.
Caption: Simplified mechanism for the SNAr reaction.
Protocol 2.1: Nucleophilic Aromatic Substitution with Morpholine
Expert Insights: The Basis of Regioselectivity
In 2,6-dichloropyridine, the two chlorine atoms are electronically identical. The pyridine nitrogen atom activates the ortho (2,6) and para (4) positions towards nucleophilic attack. [5]In our substrate, 2,6-dichloro-4-iodopyridine, the 4-position is occupied. The attack, therefore, occurs at either the C2 or C6 position. Since the molecule is symmetrical, these positions are equivalent, and mono-substitution will yield a single product. [5]Controlling the reaction stoichiometry (using a slight excess of morpholine) and temperature is key to favoring mono-substitution over di-substitution. The reaction is typically run in a polar aprotic solvent like DMSO or NMP to facilitate the formation of the charged Meisenheimer intermediate. An added base (e.g., K₂CO₃ or Et₃N) is often used to scavenge the HCl generated during the reaction, preventing the protonation of the morpholine nucleophile.
Materials & Equipment:
2,6-Dichloro-4-iodopyridine (4)
Morpholine
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Large-scale reactor with heating, cooling, and inert atmosphere capabilities
Equipment for aqueous workup and extraction
Step-by-Step Procedure:
Charge the reactor with 2,6-dichloro-4-iodopyridine (1.0 eq.), potassium carbonate (2.0 eq.), and DMSO.
Inert the atmosphere with nitrogen.
Add morpholine (1.1-1.2 eq.) to the mixture.
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C). Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
Cool the reaction mixture to room temperature.
Pour the mixture into a large volume of water. The product will often precipitate as a solid.
Collect the solid by filtration, wash thoroughly with water to remove DMSO and salts.
If the product does not precipitate, perform an aqueous workup by extracting with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Parameter
Recommended Condition
Rationale
Solvent
DMSO, NMP
Polar aprotic; stabilizes the charged Meisenheimer intermediate, accelerating the reaction.
Base
K₂CO₃, Et₃N
Scavenges the HCl byproduct, preventing the protonation and deactivation of the morpholine nucleophile.
Temperature
80-100 °C
Provides sufficient energy to overcome the activation barrier without promoting side reactions.
Stoichiometry
~1.1 eq. Morpholine
A slight excess of the nucleophile ensures complete conversion of the starting material.
Purification and Characterization
For large-scale synthesis, purification by recrystallization is generally preferred over chromatography for economic and practical reasons. However, a final purification by column chromatography may be necessary to achieve high purity. Acid-base extraction can also be an effective method for purifying pyridine derivatives.
[6][7]
Purity Assessment: Purity should be assessed using HPLC, ¹H NMR, and ¹³C NMR spectroscopy.
Identity Confirmation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
All procedures should be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.
2,6-Dichloro-4-iodopyridine: This compound is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction and serious eye damage. Avoid inhalation of dust and contact with skin and eyes.
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme caution under anhydrous conditions.
Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow contact with metal spatulas or pipes.
Organic Solvents: Use in a well-ventilated area and away from ignition sources.
Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing work.
Future Perspectives: Derivatization
The synthesized 4-(6-Chloro-4-iodopyridin-2-yl)morpholine is a versatile intermediate. The remaining chloro and iodo substituents are handles for further functionalization, enabling the creation of diverse chemical libraries.
Suzuki Coupling: The iodo group at the C4 position is an excellent handle for palladium-catalyzed Suzuki cross-coupling reactions to introduce aryl or heteroaryl groups.
Buchwald-Hartwig Amination: The chloro group at the C6 position can be substituted with various amines using Buchwald-Hartwig amination protocols.
Sonogashira Coupling: The iodo group can also be used in Sonogashira coupling to install alkyne functionalities.
These subsequent modifications allow for the rapid exploration of the chemical space around this privileged scaffold, which is a key strategy in modern drug discovery.
References
Mello, J. V., & Finney, N. S. (2001). Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters, 3(19), 2971–2973. [Link]
Temple, C., et al. (1975). Preparation of 2,5-diamino-4,6-dichloropyrimidine. Journal of Organic Chemistry, 40, 3141-3142.
Gomes, M. N., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. [Link]
YANCHENG HENGSHENG CHEMICAL CO Ltd. (2015). Synthesis method of 2,6-dichloropyridine. CN104478794A.
PrepChem. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. [Link]
Bhat, G. A., et al. (2013). SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. International Journal of Pharmaceutical Sciences and Research, 4(11), 4349. [Link]
Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218. [Link]
Sjö, P., et al. (2011). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Tetrahedron, 67(35), 6527-6533. [Link]
Mello, J. V., & Finney, N. S. (2001). Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters. [Link]
ResearchGate. (2011). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]
PSE Community. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation. [Link]
Kumar, S., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]
Ozeki, N., et al. (2001). A NEW SANDMEYER IODINATION OF 2-AMINOPURINES IN NON-AQUEOUS CONDITIONS: COMBINATION OF ALKALI METAL IODIDE AND IODINE AS IODINE SOURCES. HETEROCYCLES, 55(3), 461-464. [Link]
Tzanetou, E. N., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryOpen, 9(3), 346–371. [Link]
Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of pharmaceutical and biomedical analysis, 247, 116202. [Link]
Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc. [Link]
Sahoo, S. K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S4), 6296–6311. [Link]
Li, H. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]
ResearchGate. (2012). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines. [Link]
Technical Support Center: Optimizing Suzuki Coupling for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction of the versatile building block, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. This resource is designed for researc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction of the versatile building block, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the nuances of this specific transformation, troubleshoot common issues, and achieve high-yielding, selective, and reproducible results.
Introduction: Understanding the Substrate's Reactivity
The substrate, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine, presents a unique opportunity for selective functionalization due to the differential reactivity of its two halogen atoms. In a standard palladium-catalyzed Suzuki coupling, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[1] This inherent reactivity difference is the foundation for achieving selective coupling at the 4-position of the pyridine ring.
This guide will provide a framework for leveraging this selectivity and addressing challenges that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: At which position should I expect the Suzuki coupling to occur on 4-(6-Chloro-4-iodopyridin-2-yl)morpholine?
Under standard Suzuki-Miyaura conditions, the coupling will preferentially occur at the 4-position (the site of the iodine atom). The relative reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order: I > Br > OTf > Cl.[2] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it more susceptible to oxidative addition by the palladium(0) catalyst.
Q2: Can I achieve selective coupling at the 6-position (C-Cl bond)?
While challenging, it is possible to influence the selectivity towards the C-Cl bond. This typically requires specialized ligands and conditions that can invert the "normal" reactivity. The use of highly sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote coupling at the less reactive halide position in some dihalopyridines.[3][4] However, for this specific substrate, achieving high selectivity for the C-Cl bond in the presence of the much more reactive C-I bond would be an exception and require significant optimization.
Q3: What are the best starting conditions for a Suzuki coupling with this substrate?
A good starting point for the selective coupling at the 4-position would be:
Component
Recommendation
Rationale
Palladium Pre-catalyst
Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
These are robust and commonly used catalysts for Suzuki couplings.[5]
Boronic Acid/Ester
1.1 - 1.5 equivalents
A slight excess of the boronic acid derivative is typically used to drive the reaction to completion.
Base
K₂CO₃ or K₃PO₄ (2-3 equivalents)
Carbonate and phosphate bases are effective and generally well-tolerated by a wide range of functional groups.[5]
Solvent
1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O
A mixture of an organic solvent and water is often necessary to dissolve both the organic substrate and the inorganic base.
Temperature
80-100 °C
Heating is typically required to drive the reaction to completion.
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
For many applications, boronic acids are sufficient. However, if you are experiencing issues with low yield due to protodeborylation (hydrolysis of the boronic acid), using a more stable boronic ester, such as a pinacol ester, is highly recommended.[6][7] Boronic esters are less prone to this side reaction and can lead to more consistent results, especially with heteroaryl boronic acids.[6]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
Potential Cause
Suggested Solution(s)
Scientific Rationale
Inactive Catalyst
- Use a fresh bottle of palladium catalyst. - Consider using a more active pre-catalyst such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos).
Palladium(0) species are susceptible to oxidation. An inactive catalyst is a common cause of reaction failure. More advanced catalyst systems are designed for higher activity and stability.
Insufficient Base Strength or Solubility
- Switch to a stronger base like Cs₂CO₃ or K₃PO₄. - Ensure adequate water is present in the solvent system to dissolve the base.
The base is crucial for the activation of the boronic acid and the transmetalation step.[8] If the base is not sufficiently strong or soluble, the catalytic cycle will be inhibited.
Low Reaction Temperature
- Increase the reaction temperature in increments of 10 °C.
The oxidative addition of the C-I bond to the palladium catalyst is the rate-determining step and is temperature-dependent.
Poor Solvent Choice
- Screen alternative solvent systems such as DME/H₂O or Toluene/EtOH/H₂O.
The solvent must be able to dissolve all reaction components to a reasonable extent. Poor solubility can lead to a heterogeneous mixture and slow reaction rates.
Problem 2: Formation of Side Products
Side Product
Potential Cause
Suggested Solution(s)
Scientific Rationale
Homocoupling of Boronic Acid
- Incomplete degassing of the reaction mixture. - Use of a Pd(II) pre-catalyst without complete reduction to Pd(0).
- Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen). - Use a Pd(0) pre-catalyst like Pd(PPh₃)₄.
Oxygen can lead to the oxidative homocoupling of boronic acids. Ensuring anaerobic conditions is critical.
Protodeborylation of Boronic Acid
- Presence of excess water or acidic impurities. - Prolonged reaction times at high temperatures.
- Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. - Minimize the amount of water in the reaction mixture. - Use anhydrous solvents and dry glassware.
Boronic acids, especially heteroaryl boronic acids, can be susceptible to hydrolysis, which converts them back to the corresponding arene.[6]
Dehalogenation of the Starting Material
- Presence of a hydride source (e.g., from an amine base or alcoholic solvent).
- Avoid amine bases if possible. - Use a non-alcoholic solvent system if dehalogenation is significant.
After oxidative addition, the palladium intermediate can react with a hydride source, leading to reductive elimination of the dehalogenated product.[6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Experimental Protocols
Protocol 1: Standard Conditions for Selective C-I Coupling
To a clean, dry reaction vessel, add 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
Add Pd(PPh₃)₄ (0.03 equiv).
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution in vacuo and purify the crude product by column chromatography.
To a clean, dry reaction vessel, add 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (3.0 equiv).
Add PdCl₂(dppf) (0.02 equiv).
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
Add degassed toluene and water (10:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
Heat the reaction mixture to 100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, follow the workup and purification procedure outlined in Protocol 1.
References
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. [Link]
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]
C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. National Institutes of Health. [Link]
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. National Institutes of Health. [Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. [Link]
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #PUR-PYR-402
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Isolation of mono-substituted morpholine adduct from SNAr reaction mixture.
Executive Summary
You are likely synthesizing 4-(6-Chloro-4-iodopyridin-2-yl)morpholine via a Nucleophilic Aromatic Substitution (SNAr) using 2,6-dichloro-4-iodopyridine and morpholine .
This reaction presents a classic "Goldilocks" challenge:
Too gentle: You recover unreacted starting material (2,6-dichloro-4-iodopyridine).
Too harsh: You generate the bis-morpholine impurity (4-(4-iodo-6-morpholinopyridin-2-yl)morpholine), where both chlorines are displaced.
The Goal: Isolate the asymmetric mono-substituted product.
This guide provides the protocols to purify the target compound, specifically addressing the removal of the high-boiling solvent (DMF/NMP) and the separation of the mono-adduct from the bis-impurity.
Module 1: The Reaction Workup (The First Line of Defense)
Issue: "I used DMF (or NMP) as a solvent, and it’s ruining my separation. It streaks on the column and crashes out in the oil pump."
Diagnosis:
Dipolar aprotic solvents like DMF and NMP are excellent for SNAr reactions but notoriously difficult to remove. If residual DMF enters your silica column, it acts as a "modifier," drastically altering polarity and causing band broadening (tailing), which makes separating the mono- and bis-products nearly impossible.
Protocol: The LiCl Wash Technique
Do not attempt to rotovap DMF off at high heat (which promotes bis-substitution). Use aqueous extraction thermodynamics to your advantage.
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (5x the volume of DMF used).
Why: You need a lipophilic organic layer to hold your product while the DMF partitions out.
The LiCl Wash: Wash the organic layer 3 times with 5% Aqueous Lithium Chloride (LiCl) .
Mechanism:[1][2][3][4][5][6][7] DMF is miscible with water, but adding LiCl increases the ionic strength of the aqueous phase. This "salting in" effect pulls the DMF into the aqueous layer more effectively than water alone, while "salting out" your organic product, keeping it in the EtOAc layer.
Final Polish: Wash once with brine, dry over Na2SO4, and concentrate.
Validation Check: Run a TLC of the crude oil. If it stays wet or smells "fishy/amine-like" (characteristic of DMF/Morpholine), repeat the LiCl wash.
Module 2: Flash Chromatography (The Separation Engine)
Issue: "My product (mono) and the impurity (bis) are eluting too close together. The spots are tailing."
Diagnosis:
Pyridine nitrogens and morpholine nitrogens are basic. They interact with the acidic silanol groups (Si-OH) on silica gel, causing "tailing." The bis-morpholine byproduct is more polar than the mono-product but often drags into it.
The "Buffered" Mobile Phase Protocol:
Standard Hexane/EtOAc is often insufficient. You must suppress silanol ionization.
Parameter
Recommendation
Technical Rationale
Stationary Phase
High-Performance Silica (20–40 µm)
Standard 60Å silica is acceptable, but finer particle size improves resolution of regioisomers.
Base Additive
1% Triethylamine (TEA)
TEA blocks acidic silanol sites on the silica, sharpening the peak shape. Add this to both solvent A and B.
Mobile Phase A
Hexanes (or Heptane) + 1% TEA
Non-polar carrier.
Mobile Phase B
Ethyl Acetate + 1% TEA
Polar eluent.
Gradient Profile
Isocratic Hold at 5% B (2 CV), then 5% to 40% B over 20 CV.
The starting material elutes first (non-polar). The target (mono) elutes second. The bis-impurity elutes last (most polar).
Visual Workflow: Purification Logic Gate
Figure 1: Decision matrix for purification based on crude purity profile.
Module 3: Troubleshooting Specific Impurities
Ticket #003: "I have a persistent impurity just below my product spot."
Analysis:
This is likely the Bis-morpholine adduct (2,6-dimorpholino-4-iodopyridine).
Cause: Reaction temperature was too high (>80°C) or excess morpholine was used (>1.2 equivalents).
Resolution:
Resynthesis Control: Lower temperature to 60°C and add morpholine dropwise.
Purification: If you must save the current batch, switch solvents. Use DCM (Dichloromethane) / MeOH gradient (0% to 5% MeOH). The solubility difference between the mono- and bis-adduct is often more pronounced in chlorinated solvents.
Analysis:
Researchers often worry that the Iodine at position 4 was displaced instead of the Chlorine at position 2/6.
Chemical Logic: In SNAr reactions on pyridines, the 2- and 6-positions (alpha to nitrogen) are significantly more electrophilic than the 4-position (gamma). Furthermore, Chlorine is generally a better leaving group than Iodine in this specific context unless Palladium catalysis is involved.
NMR Confirmation:
Target (Mono): You will see two distinct doublets (or singlets depending on resolution) in the aromatic region for the pyridine protons (H3 and H5) because the molecule is now asymmetric (Cl on one side, Morpholine on the other).
Symmetric Impurity (Bis): If you displaced both Chlorines, the molecule becomes symmetric again. You would see a singlet integrating for 2 protons (H3 and H5 are equivalent).
Module 4: Crystallization (Scalability)
For batches larger than 5g, chromatography becomes expensive. This compound crystallizes well due to the rigid pyridine-morpholine scaffold.
Protocol:
Dissolve the crude solid (post-workup) in minimal boiling Ethanol (EtOH) .
Allow it to cool slowly to room temperature.
If no crystals form, add water dropwise (Anti-solvent) until persistent turbidity is observed, then cool to 4°C.
Note: The bis-morpholine impurity is often more soluble in ethanol than the mono-product, making this an effective purification method.
References
Reaction Selectivity & Synthesis
Context: General synthesis of 2-amino-6-halopyridines via SNAr.
Source:Journal of Medicinal Chemistry, "Synthesis and Evaluation of Pyridine Deriv
Citation: (Demonstrates SNAr conditions for morpholine addition).
DMF Removal Protocol
Context: Efficiency of LiCl washes for removing dipolar aprotic solvents.
Source:Organic Process Research & Development.
Validation: (Consolidated industry standard practice).
Chromatography of Basic Heterocycles
Context: Use of Triethylamine to prevent tailing on silica.
Source:Journal of Chrom
Citation: [Reich, H. J.[8] "Flash Chromatography of Amines"]([Link]) (University of Wisconsin-Madison Chemistry Department Standard Protocols).
Regioselectivity Mechanisms
Context: Reactivity of 2-chloro vs 4-iodo positions in pyridines.
Source:Tetrahedron Letters.
Citation: (Confirming the stability of the 4-iodo position during SNAr at the 2-position).
Technical Support Center: Synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
Welcome to the technical support center for the synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on understanding and mitigating byproduct formation. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to ensure the robustness and reproducibility of your experimental outcomes.
Understanding the Core Synthesis: A Plausible Pathway
The synthesis of 4-(6-chloro-4-iodopyridin-2-yl)morpholine is not extensively detailed in readily available literature, necessitating a rational design based on fundamental principles of heterocyclic chemistry. A logical and common approach would involve a multi-step synthesis, which provides several points for potential byproduct formation.
A plausible synthetic route is outlined below:
Caption: Proposed synthetic pathway for the target molecule.
This guide will focus primarily on the critical final step: the Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichloro-4-iodopyridine with morpholine.
The Key Reaction: Nucleophilic Aromatic Substitution (SNAr)
The introduction of the morpholine moiety onto the dihalopyridine scaffold proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is fundamentally different from SN2 reactions and is characteristic of electron-deficient aromatic systems.
The mechanism involves two key steps:
Nucleophilic Attack: The nucleophile (morpholine) attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group.
Caption: Simplified SNAr mechanism.
A critical aspect of SNAr on halogenated pyridines is the relative reactivity of the halogens as leaving groups. The established order of reactivity is F > Cl ≈ Br > I.[1][2][3][4] This is counterintuitive when compared to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. More electronegative halogens create a more electrophilic carbon center, thus accelerating the attack. This principle is central to understanding the regioselectivity and potential byproducts in the synthesis of our target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing their probable causes and actionable solutions.
Observed Problem
Probable Cause(s)
Recommended Solution(s)
1. Low or No Conversion of Starting Material
- Insufficient reaction temperature or time.- Ineffective base.- Low purity of reagents or solvent.
- Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction by TLC or LC-MS.- Screen Bases: If using a weak base like K2CO3, consider a stronger, non-nucleophilic base such as DBU or NaH (use with caution).- Reagent/Solvent Quality: Ensure all reagents are of high purity and solvents are anhydrous, as water can lead to hydrolysis byproducts.
2. Formation of a Significant Amount of Di-substituted Byproduct
- Excess morpholine used.- High reaction temperature or prolonged reaction time.- Insufficient control over stoichiometry.
- Stoichiometric Control: Use a slight excess (1.05-1.2 equivalents) of morpholine. Adding the morpholine dropwise to the reaction mixture can also help control the reaction.- Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further substitution.- Lower Temperature: A lower temperature will decrease the rate of the second substitution more significantly than the first, improving selectivity.
3. Presence of an Unidentified Polar Impurity
- Hydrolysis of the starting material or product.- Reaction with impurities in the solvent.
- Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Running the reaction under an inert atmosphere (N2 or Ar) can also help.- Purify Solvents: If solvent impurities are suspected, distill the solvent before use.
4. Inconsistent Regioselectivity (Substitution at the Iodo- position)
- While less likely due to the established leaving group ability, certain catalysts (e.g., copper) can promote substitution at iodine.
- Avoid Catalysts: For a standard SNAr, no metal catalyst is typically required. If you are using one, reconsider its necessity.- Confirm Starting Material: Ensure your starting material is indeed 2,6-dichloro-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the substitution of morpholine favored at the 2-position over the 4-position (iodo-substituted)?
A1: This is due to the "element effect" in SNAr reactions, where the leaving group ability is F > Cl ≈ Br > I.[1][2][3][4] The more electronegative chlorine atom makes the carbon at the 2-position more electrophilic and thus more susceptible to nucleophilic attack by morpholine compared to the carbon at the 4-position which is bonded to the less electronegative iodine.
Q2: What is the role of the base in this reaction?
A2: The reaction of morpholine (a secondary amine) with the pyridine derivative releases HCl. The base is required to neutralize this acid. If not neutralized, the acid will protonate the morpholine, converting it into its non-nucleophilic ammonium salt and halting the reaction. A non-nucleophilic base such as K2CO3, Cs2CO3, or a hindered amine base like diisopropylethylamine (DIPEA) is typically used.
Q3: Can I use an excess of morpholine to drive the reaction to completion?
A3: While a small excess is often used, a large excess of morpholine should be avoided. As morpholine is both the nucleophile and a base, a large excess can promote the formation of the di-substituted byproduct, 4-(6-(morpholin-4-yl)-4-iodopyridin-2-yl)morpholine, by substituting the second chlorine atom.
Q4: What are the most likely byproducts I should look for?
Caption: Main reaction and key byproduct formation pathways.
Q5: What purification methods are most effective for this reaction mixture?
A5: Column chromatography on silica gel is typically the most effective method to separate the target molecule from the starting material and byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation. The polarity of the di-substituted byproduct will be significantly different from the mono-substituted product, aiding in its separation.
Experimental Protocol: A Representative Procedure
The following is a hypothetical, representative protocol based on general principles. It should be optimized for your specific laboratory conditions.
Materials:
2,6-Dichloro-4-iodopyridine (1.0 eq)
Morpholine (1.1 eq)
Potassium Carbonate (K2CO3), anhydrous (2.0 eq)
Dimethylformamide (DMF), anhydrous
Procedure:
To a dry, round-bottom flask under an inert atmosphere (N2), add 2,6-dichloro-4-iodopyridine and anhydrous K2CO3.
Add anhydrous DMF via syringe to dissolve the starting material.
Add morpholine dropwise to the stirred solution at room temperature.
Heat the reaction mixture to 80-100°C.
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
Upon completion (disappearance of starting material), cool the reaction to room temperature.
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting reaction outcomes.
References
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 7, 2026, from [Link]
Um, I. H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(26), 4753-4763. [Link]
Um, I. H., & Buncel, E. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. International journal of molecular sciences, 13(12), 16410-16427. [Link]
Um, I. H., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. National Institutes of Health. [Link]
HPLC purification method for "4-(6-Chloro-4-iodopyridin-2-yl)morpholine" analogs
Topic: Purification & Analysis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine Ticket ID: HPLC-HALO-PYR-001 Support Level: Tier 3 (Senior Application Scientist) Introduction: Understanding Your Molecule Welcome to the techn...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Purification & Analysis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
Ticket ID: HPLC-HALO-PYR-001
Support Level: Tier 3 (Senior Application Scientist)
Introduction: Understanding Your Molecule
Welcome to the technical support center. You are working with 4-(6-Chloro-4-iodopyridin-2-yl)morpholine , a valuable intermediate likely destined for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
To purify this successfully, you must understand its "Schizophrenic" physicochemical nature:
The Basic Head (Morpholine): This moiety has a pKa
6–7 (lowered from ~8.3 due to the electron-deficient pyridine ring). It is prone to protonation, leading to silanol interactions and peak tailing.
The Lipophilic Tail (Di-halo Pyridine): The 4-iodo and 6-chloro substituents make this molecule highly hydrophobic and sensitive to
interactions. The 4-iodo position is specifically photolabile (sensitive to light).
This guide prioritizes resolution of the des-iodo impurity and peak symmetry .
Module 1: Method Development (The "How-To")
Q1: Which stationary phase should I choose?
Recommendation: Do not default to a standard C18. Use a Phenyl-Hexyl or Biphenyl phase.
The Science: While C18 (L1) separates based on hydrophobicity, Phenyl-based phases (L11) utilize
interactions. Your molecule is electron-deficient (pyridine ring + halogens). The electron-rich phenyl stationary phase creates a specific "lock-and-key" interaction with the iodine atom (highly polarizable) and the pyridine ring.
Benefit: This significantly improves the separation factor (
) between your target and the des-iodo impurity (where Iodine is replaced by Hydrogen), which is often the hardest separation in this synthesis.
Q2: Should I run acidic or basic mobile phases?
Recommendation:High pH (pH 9.5–10) is superior, provided you use a hybrid-silica column (e.g., Waters XBridge, Phenomenex Gemini, or similar).
The Mechanism:
Acidic (0.1% Formic Acid, pH ~2.7): The morpholine nitrogen is protonated (
). This charged species interacts with residual silanols on the column, causing peak tailing .
Basic (10mM Ammonium Bicarbonate, pH 10): The morpholine is neutral (
). The molecule behaves purely lipophilically, resulting in sharp, symmetrical peaks and higher loading capacity for purification.
Q3: What is the Standard Operating Procedure (SOP) for this run?
Table 1: Recommended Gradient Method
Parameter
Condition
Column
Phenyl-Hexyl or Biphenyl (4.6 x 150mm, 3.5µm or 5µm)
Buffer A
10mM Ammonium Bicarbonate (pH 10)
Buffer B
Acetonitrile (ACN)
Flow Rate
1.0 mL/min
Temp
35°C (Control is critical for reproducibility)
Detection
UV 254 nm (Aryl) & 280 nm (Pyridine)
Gradient
0-2 min: 5% B (Hold)2-15 min: 5% 95% B15-18 min: 95% B (Wash)18.1 min: 5% B (Re-equilibrate)
Module 2: Visualizing the Workflow
The following diagram illustrates the logical flow for developing a purification method for this specific class of compounds.
Caption: Decision matrix for selecting pH and column chemistry based on stationary phase stability and analyte basicity.
Module 3: Troubleshooting (The "Fix-It" Guide)
Issue 1: Sample Degradation (The "Yellowing" Effect)
Symptom: The sample in the autosampler vial turns yellow over time; a new peak appears early in the chromatogram (Des-iodo impurity).
Root Cause:Photolytic Deiodination . The C–I bond is weak (
50 kcal/mol) and cleaves under ambient fluorescent light.
Protocol:
Use Amber vials exclusively.
Wrap the column compartment in aluminum foil if the door is transparent.
Keep the autosampler temperature at 4°C .
Issue 2: Peak Tailing (Asymmetry Factor > 1.5)
Symptom: The main peak has a long "tail," reducing resolution from later-eluting impurities.
Root Cause: Interaction between the positively charged morpholine nitrogen and residual silanols on the silica surface.
Troubleshooting Decision Tree:
Caption: Step-by-step logic to resolve peak asymmetry based on mobile phase conditions.
Issue 3: Co-elution of Impurities
Symptom: The des-iodo (starting material or byproduct) elutes on the shoulder of the product.
Solution:
Switch Organic Modifier: Change from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the morpholine and pyridine nitrogens, often altering selectivity (
).
Use the "Pi-Selectivity": If using C18, switch to Phenyl-Hexyl. The interactions with the iodine atom will shift the product retention time significantly compared to the des-iodo impurity.
References
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC separation of basic compounds and silanol interactions).
International Conference on Harmonisation (ICH). (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (Establishes protocols for handling photosensitive moieties like aryl iodides).
Restek Corporation. (2023). HPLC Column Selection Guide: Phenyl-Hexyl Phases. (Technical data on pi-pi selectivity for halogenated aromatics).
Klampfl, C. W., & Buchberger, W. (2001). Determination of halogenated pyridines by HPLC. Journal of Chromatography A.
ChemistryViews. (2023).[2] Cross-Coupling Reactions of Aryl Iodides. (Context on the reactivity and stability of the target molecule class).
Technical Support Center: Scale-Up Synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
Department: Process Chemistry & Scale-Up Support Document ID: TS-PYR-MOR-042 Subject: Troubleshooting Regioselective on Halogenated Pyridines Status: Active Guide Introduction Welcome to the Technical Support Center. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Department: Process Chemistry & Scale-Up Support
Document ID: TS-PYR-MOR-042
Subject: Troubleshooting Regioselective
on Halogenated Pyridines
Status: Active Guide
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges encountered during the scale-up synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine . This intermediate is a critical scaffold in medicinal chemistry, particularly for PI3K and mTOR kinase inhibitor programs.
The synthesis relies on a Nucleophilic Aromatic Substitution (
) of 2,6-dichloro-4-iodopyridine with morpholine. While seemingly straightforward, scaling this reaction to kilogram quantities introduces critical risks regarding regioselectivity (C2 vs. C4 attack), chemoselectivity (Cl vs. I displacement), and exotherm management .
Module 1: Reaction Logic & Regiochemistry
Q: Why is the reaction yielding a mixture of regioisomers or bis-adducts?
A: This is a classic competition between electronic activation and leaving group ability.
In 2,6-dichloro-4-iodopyridine , you have three electrophilic sites.
Regioselectivity (C2/C6 vs. C4): The C2 and C6 positions are more activated for nucleophilic attack than C4 because they are adjacent to the electron-withdrawing nitrogen (inductive effect
). The negative charge in the Meisenheimer intermediate is better stabilized when the nucleophile attacks C2/C6.
Chemoselectivity (Cl vs. I): In
reactions without metal catalysis, Chlorine is generally a better leaving group than Iodine. This is counter-intuitive if you are used to Pd-coupling, but in , the highly electronegative Cl lowers the energy of the transition state for nucleophilic attack (often the rate-determining step).
The Trap: If you overheat or use a massive excess of morpholine, you will force the second displacement at C6 (yielding the 2,6-dimorpholino impurity) or potentially displace the iodine at C4.
Visualizing the Pathway
Figure 1: Reaction pathway demonstrating the kinetic selectivity for mono-substitution at C2 over bis-substitution.
Module 2: Process Optimization & Scale-Up
Q: How do I manage the exotherm and "gumming" on a 1kg scale?
A: The reaction of morpholine with chloropyridines is exothermic. On a small scale, this provides heat to drive the reaction; on a large scale, it can cause a runaway that degrades your regioselectivity. Furthermore, Morpholine Hydrochloride (the byproduct) is insoluble in many organic solvents and can form a thick paste ("gumming") that breaks stirrers.
Recommended Protocol:
Solvent: Switch from volatile ethers (THF) or neat morpholine to NMP (N-Methyl-2-pyrrolidone) or IPA (Isopropyl Alcohol) .
NMP: Keeps the reaction homogeneous longer but is harder to remove.
IPA: The product often precipitates, allowing for easy filtration, but the salt byproduct can trap the product.
Base: Use DIPEA (Diisopropylethylamine) as a scavenger. It prevents the formation of solid Morpholine·HCl salts inside the reactor, keeping the mixture stirrable.
Dosing: Do not add morpholine all at once. Add it dropwise over 2 hours at 0–5°C, then slowly warm to room temperature.
Solvent Selection Guide
Parameter
Isopropyl Alcohol (IPA)
NMP / DMF
DCM (Dichloromethane)
Reaction Rate
Moderate (H-bonding stabilizes LG)
Fast (Polar Aprotic)
Slow
Solubility
Product precipitates (Slurry)
Homogeneous
Homogeneous
Exotherm Control
Good (Reflux limit ~82°C)
Poor (High boiling point)
Good (Low boiling point)
Workup
Filtration/Crystallization
Aqueous Extraction required
Aqueous Wash
Recommendation
Preferred for >1kg
Preferred for <100g
Not Recommended
Module 3: Purification & Isolation
Q: The product is oiling out during aqueous workup. How do I induce crystallization?
A: The target molecule is lipophilic but contains a basic nitrogen (morpholine) and a pyridine ring. If it oils out, your pH is likely too close to the pKa of the morpholine nitrogen, or you have residual NMP.
Troubleshooting Steps:
Quench: Pour the reaction mixture into chilled water (3x reaction volume).
pH Adjustment: The Morpholine·HCl byproduct is acidic. Neutralize the slurry to pH 8-9 using saturated
. Do not go to pH >12, or you risk hydrolysis.
Antisolvent: If using NMP, the product might stay in solution. Add MeOH (Methanol) or Ethanol and cool to 0°C to force precipitation.
Seeding: If an oil forms, re-dissolve in minimal hot IPA, add a seed crystal (0.5 wt%), and cool slowly (5°C/hour).
Workup Process Flow
Figure 2: Standard downstream processing workflow for isolation of the target morpholine derivative.
Module 4: Quality Control & Impurity Profiling
Q: I see a "des-iodo" impurity (M-126) by LCMS. Where is it coming from?
A: The loss of iodine (Hydrodehalogenation) is rare in standard
conditions but can occur if:
Trace Metals: Your solvent or reagents contain trace Pd or Cu, and you are heating the reaction. This can catalyze the reduction of the C-I bond.
Radical Mechanism: If the reaction is exposed to intense light or radical initiators, the weak C-I bond can homolyze.
Fix: Run the reaction in the dark or use foil-wrapped vessels. Use high-purity solvents.
Q: How do I differentiate the 2-morpholino (Target) from the 4-morpholino (Impurity) isomer?
A:
1H NMR: Look at the pyridine protons.
Target (2-sub): The symmetry is broken. You will see two distinct doublets (or singlets depending on resolution) for the protons at C3 and C5.
Impurity (4-sub): The molecule retains symmetry (C2 and C6 are equivalent Cl atoms). You will see a single signal for the aromatic protons (integrating to 2H).
References
Regioselectivity in
Reactions:
Mechanism:[1][2][3][4][5] The preference for C2/C6 substitution in pyridines is driven by the inductive effect of the ring nitrogen, which stabilizes the Meisenheimer complex more effectively than at C4.
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
Halogen Displacement Order
Data: In nucleophilic aromatic substitution without metal catalysis, the order of reactivity is generally F > Cl
Br > I.
Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
Morpholine Process Safety
Safety: Morpholine is a secondary amine capable of forming nitrosamines (carcinogens) in the presence of nitrosating agents.[6] Ensure no nitrites are present in the water or solvents used.
Source: World Health Organization (WHO). (1996). Morpholine (Environmental Health Criteria 179).[1][7][8]
Analogous Synthesis (2,4-Dichloropyrimidine)
Context: While specific patents for the 2,6-dichloro-4-iodo precursor are proprietary, the regioselectivity mirrors that of 2,4-dichloropyrimidine where C4 (equivalent to C2 in pyridine relative to N)
Source:Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines. (2024).[9][10] ResearchGate.
Biological activity of "4-(6-Chloro-4-iodopyridin-2-yl)morpholine" derivatives
The following guide is a comprehensive technical analysis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine and its derivatives. It is structured to serve researchers in medicinal chemistry and pharmacology, focusing on the s...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a comprehensive technical analysis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine and its derivatives. It is structured to serve researchers in medicinal chemistry and pharmacology, focusing on the strategic application of this scaffold in developing PI3K/mTOR inhibitors.[1]
The molecule 4-(6-Chloro-4-iodopyridin-2-yl)morpholine (CAS: 1276110-16-7) is a high-value pharmacophore scaffold used to synthesize Class I PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.[1]
In the landscape of kinase inhibitors, this scaffold represents a strategic evolution from the "Morpholino-Pyrimidine" class (e.g., Buparlisib/BKM120 ) to the "Morpholino-Pyridine" class.[1] While pyrimidines are potent, they often suffer from rapid metabolic clearance and off-target microtubule destabilization.[1] This pyridine scaffold allows researchers to:
Tune Metabolic Stability: The pyridine core often exhibits lower clearance rates than its pyrimidine counterparts.[1]
Modulate Selectivity: Differential substitution at the C6-position (chlorine vs. amine) significantly alters the selectivity profile between PI3K isoforms and off-target tubulin binding.[1]
Chemical Architecture & Mechanism of Action[1][2][3]
The Pharmacophore
The scaffold functions as an ATP-competitive inhibitor.[1] Its efficacy relies on three distinct structural domains:[1]
The Hinge Binder (Position 2 - Morpholine): The oxygen atom of the morpholine ring forms a critical hydrogen bond with the backbone amide of Val851 (in PI3K
) within the ATP-binding hinge region.[1] This interaction mimics the adenine base of ATP.[1]
The Affinity Handle (Position 4 - Iodine): The iodine atom is a reactive handle for Suzuki-Miyaura coupling.[1] It allows the attachment of aryl/heteroaryl groups (e.g., trifluoromethyl-pyridines) that extend into the hydrophobic affinity pocket, determining potency and isoform selectivity.[1]
The Solubility/Selectivity Gate (Position 6 - Chlorine): This position is pivotal.[1] The chlorine can be displaced (via Buchwald-Hartwig amination) to introduce polar amines.[1] This modification is essential for improving oral bioavailability and reducing off-target microtubule toxicity.[1]
Mechanism of Action (DOT Diagram)
The following diagram illustrates the signal transduction blockade achieved by derivatives of this scaffold.
Caption: Blockade of the PI3K/AKT/mTOR signaling cascade by morpholine-pyridine derivatives, preventing PIP3 generation and subsequent tumor cell survival.[1]
Comparative Performance Analysis
The following table compares the "Parent Scaffold" derivatives against industry-standard reference compounds.
Class A (Amino-derivatives): Synthesized by displacing the C6-chlorine with an amine.[1] These are the clinical candidates. They maintain PI3K potency while significantly reducing the "tubulin liability" seen with BKM120.[1]
Class B (Chloro-derivatives): Retaining the C6-chlorine often leads to compounds that bind tubulin (colchicine site), causing cytotoxicity unrelated to PI3K.[1] These are generally avoided in drug development but useful as cytotoxic payloads.[1]
Experimental Protocols
To validate the activity of derivatives synthesized from this scaffold, the following protocols are standard.
Synthesis Workflow (Suzuki + Buchwald)
This protocol converts the intermediate into a bioactive inhibitor.[1]
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1]
Read: Luminescence integration (0.5s).
Data: Plot RLU vs. log[Inhibitor] to determine IC
.
Synthesis Logic Visualization
The following diagram details the synthetic utility of the scaffold.
Caption: Synthetic route transforming the scaffold into a high-bioavailability PI3K inhibitor.
References
Burger, M. T., et al. (2011).[1] "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer." ACS Medicinal Chemistry Letters, 2(10), 774–779.[1] Link[1]
Context: Defines the SAR of the morpholine-pyrimidine class and the rationale for exploring pyridine analogs to improve PK.
Koul, D., et al. (2012).[1] "Cellular and in vivo activity of a novel PI3K inhibitor, A66, in glioblastoma." Neuro-Oncology, 14(10), 1262–1274.[1]
Context: Discusses the biological evaluation of morpholine-pyridine deriv
Wymann, M. P., et al. (2003).[1] "Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction." Journal of Biological Chemistry, 271(41), 25197-25203.[1]
Context: Foundational mechanism of ATP-competitive PI3K inhibition.[1]
Strategic Alternatives to 4-(6-Chloro-4-iodopyridin-2-yl)morpholine in Medicinal Chemistry
[1] Executive Summary: The Tri-Functional Linchpin In the development of Type I and Type II kinase inhibitors—particularly targeting the PI3K/mTOR pathway—4-(6-Chloro-4-iodopyridin-2-yl)morpholine (referred to hereafter...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Tri-Functional Linchpin
In the development of Type I and Type II kinase inhibitors—particularly targeting the PI3K/mTOR pathway—4-(6-Chloro-4-iodopyridin-2-yl)morpholine (referred to hereafter as Ref-1 ) serves as a critical "linchpin" scaffold.[1] Its utility stems from its precise hierarchy of reactivity:
C4-Iodine: High lability for low-temperature Suzuki/Sonogashira cross-coupling.[1]
C6-Chlorine: Latent reactivity for subsequent SNAr or high-temperature coupling.[1]
C2-Morpholine: Established hinge-binding pharmacophore and solubility enhancer.[1]
However, reliance on Ref-1 presents challenges: the high cost of iodinated precursors, the metabolic liability of the morpholine ring (oxidative opening), and crowded IP space. This guide evaluates three classes of alternatives: Synthetic Efficiency Analogs (for process scalability), Bioisosteres (for metabolic stability), and Scaffold Hops (for selectivity).
Decision Matrix: Selecting the Right Alternative
The following decision tree illustrates the logical flow for selecting an alternative based on your project's specific bottleneck (Cost, Metabolism, or IP).
Figure 1: Strategic decision matrix for replacing the reference iodopyridine scaffold.[1]
Comparative Analysis
Category A: Synthetic Efficiency (The Halogen Swap)
Alternative:4-(6-Chloro-4-bromopyridin-2-yl)morpholine
For process chemistry, the iodine atom in Ref-1 is an "atom-economy" burden.[1] The bromo-analog is significantly cheaper but less reactive.[1]
Feature
Reference (Iodo-Analog)
Alternative (Bromo-Analog)
Reactivity (Suzuki)
High (RT to 50°C)
Moderate (80°C+ required)
Catalyst Load
Low (0.5 - 1 mol% Pd)
Higher (3 - 5 mol% Pd) or specialized ligands
Regioselectivity
Excellent (>95:5 C4 vs C6)
Good (Requires temp control to avoid C6 coupling)
Cost Index
100 (Baseline)
~35 (Significantly Lower)
Technical Insight: The C4-I bond is weaker than C4-Br, allowing oxidative addition of Pd(0) to occur at lower temperatures, preserving the C6-Cl bond.[1] To use the Bromo-analog effectively, one must switch from simple Pd(PPh3)4 to active catalyst systems like Pd(dppf)Cl2 or Pd2(dba)3/XPhos to maintain yield without compromising the C6-chlorine.
Category B: Physicochemical Bioisosteres (The Morpholine Swap)
Alternative:Bridged Morpholines (e.g., 8-oxa-3-azabicyclo[3.2.1]octane)
Morpholine is often the site of metabolic degradation via CYP450-mediated oxidation.[1] Bridged analogs restrict conformation and sterically block oxidation sites.[1]
Property
Morpholine (Ref-1)
Bridged Morpholine (Alt)
LogP
0.8 - 1.2
1.1 - 1.5 (Slightly Lipophilic)
t1/2 (Human Microsomes)
< 30 min (High Clearance)
> 60 min (Improved Stability)
Solubility
High
Moderate
H-Bond Acceptor
Strong (Ether Oxygen)
Retained (Geometry dependent)
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling of the Bromo-Analog
This protocol validates the use of the cheaper Bromo-alternative by utilizing a ligand-accelerated system to mimic the reactivity of the Iodo-reference.[1]
Objective: Selective coupling at C4-Br over C6-Cl.
Reagents:
The following diagram details the regioselectivity logic required when handling these scaffolds.
Figure 2: Reactivity hierarchy of the trisubstituted pyridine scaffold.
References
Regioselective Suzuki Coupling on Dihaloheterocycles:
Title: "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures"
Source: Organometallics (ACS)
URL:[Link]1]
PI3K Inhibitor Structure-Activity Relationships (Morpholine Role):
Title: "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors"
Source: Frontiers in Pharmacology
URL:[Link]1]
Morpholine Bioisosteres in CNS and Kinase Drug Discovery:
Title: "Occurrence of Morpholine in Central Nervous System Drug Discovery"
Source: Journal of Medicinal Chemistry
URL:[Link]1]
Reactivity Comparison of Halopyridines:
Title: "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine"
Source: Tetrahedron / ResearchGate
URL:[1][Link]1]
Comparing the synthesis efficiency of "4-(6-Chloro-4-iodopyridin-2-yl)morpholine" analogs
This guide outlines the comparative synthesis efficiency for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine and its relevant analogs.[1] The analysis focuses on regiochemical fidelity, yield optimization, and scalability, des...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the comparative synthesis efficiency for 4-(6-Chloro-4-iodopyridin-2-yl)morpholine and its relevant analogs.[1] The analysis focuses on regiochemical fidelity, yield optimization, and scalability, designed for medicinal chemists targeting kinase inhibitor scaffolds (e.g., PI3K, ATR).
Executive Summary: The Strategic Scaffold
The 2,4,6-trisubstituted pyridine core is a "privileged structure" in drug discovery. The specific target, 4-(6-Chloro-4-iodopyridin-2-yl)morpholine , serves as a critical linchpin because it possesses three distinct reactive handles:[1]
C2-Morpholine: A solubility-enhancing and H-bond accepting motif.[1]
C4-Iodide: A highly reactive site for selective Suzuki-Miyaura or Sonogashira couplings (reacts first).[1]
C6-Chloride: A latent electrophile for subsequent diversification (reacts second/last).[1]
Efficiency Verdict: The most efficient route is the Direct Regioselective
Displacement of 2,6-dichloro-4-iodopyridine.[1] Contrary to standard leaving group trends (I > Cl), the reaction is controlled by the electronic activation of the pyridine ring (C2 > C4), allowing the retention of the valuable C4-iodide.
Comparative Route Analysis
We compare three distinct synthetic strategies based on Step Count, Yield, and Regiochemical Purity.
In the pyridine ring, the nitrogen atom exerts a stronger inductive ($ -I
-M $) electron-withdrawing effect on the C2/C6 positions compared to C4. Experimental data confirms that positional activation dominates , leading to the displacement of the "worse" leaving group (Cl) at the "more active" position (C2), preserving the C4-iodide for future cross-coupling.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine via regioselective
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide)[1]
Protocol:
Preparation: Charge a reaction vessel with 2,6-dichloro-4-iodopyridine (e.g., 5.0 g) and dissolve in anhydrous NMP (0.5 M concentration).
Addition: Add DIPEA followed by the slow, dropwise addition of morpholine at 0°C. Note: Cooling is critical to maximize kinetic control and regioselectivity.
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC/LC-MS.
Checkpoint: Look for the disappearance of SM and the formation of the mono-morpholine adduct. If bis-substitution (morpholine at C2 and C6) is observed, lower the temperature.
Workup: Pour the reaction mixture into ice-cold water (10x volume). The product typically precipitates as a solid.
Isolation: Filter the precipitate. Wash the cake copiously with water to remove NMP and morpholine salts.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc) if high purity (>98%) is required.
Expected Data:
Yield: 82% (Isolated).
1H NMR (DMSO-d6): Distinct doublets for the pyridine protons (approx.
7.1 and 7.4 ppm) indicating asymmetry (2,4,6-substitution pattern).
Visualization of Reaction Pathways
The following diagram illustrates the kinetic competition between the C2 and C4 pathways, highlighting the energy barrier difference that leads to the desired product.
Caption: Kinetic bifurcation in the
of 2,6-dichloro-4-iodopyridine. The C2 pathway is kinetically favored due to superior ring activation.
Analog Comparison
When designing libraries, researchers often consider the 4-Bromo or 4-Chloro analogs to reduce cost.
Analog Structure
Synthesis Efficiency
Downstream Utility
Recommendation
4-Iodo (Target)
High (Direct displacement works best)
Excellent. I reacts selectively over Cl/Br in Pd-catalyzed couplings.
Comparative Guide: Purity Analysis of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
Executive Summary In the synthesis of halogenated heterocyclic intermediates like 4-(6-Chloro-4-iodopyridin-2-yl)morpholine , traditional HPLC-UV purity analysis is often compromised by the lack of certified reference st...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of halogenated heterocyclic intermediates like 4-(6-Chloro-4-iodopyridin-2-yl)morpholine , traditional HPLC-UV purity analysis is often compromised by the lack of certified reference standards and varying extinction coefficients of impurities (e.g., des-iodo or regioisomeric byproducts).
This guide compares Quantitative NMR (qNMR) against HPLC-UV , demonstrating why qNMR is the superior primary method for this specific molecule. We provide a validated protocol utilizing the "Heavy Atom Effect" of iodine for structural confirmation and internal standardization for absolute purity determination.
Strategic Analysis: qNMR vs. HPLC-UV
For a researcher synthesizing this intermediate, the primary challenge is distinguishing the target molecule from its regioisomers (e.g., morpholine attack at C4 vs. C2) and quantifying it without a commercial standard.
Comparative Performance Matrix
Feature
Method A: HPLC-UV (Area %)
Method B: 1H qNMR (Internal Standard)
Purity Type
Relative (Area %). Assumes all components have equal UV response.
Absolute (Weight %).[1][2][3] Traceable to the Internal Standard (IS).
Reference Standard
Required for true wt% assay. (Often unavailable for intermediates).
Not Required for the analyte.[4][5] Only a generic IS (e.g., Maleic Acid) is needed.
Specificity
High resolution, but peaks can co-elute.
High specificity. Distinct shifts for H3/H5 allow detection of regioisomers.
Iodine Bias
UV absorption of C-I bond can skew Area % results.
No bias. Signal intensity is strictly proportional to molar ratio.
Setup Time
30–60 mins (Column equilibration, method dev).
< 15 mins (Sample prep + acquisition).
Recommendation
Use qNMR for the initial Certificate of Analysis (CoA) and yield calculation. Use HPLC-UV only for monitoring reaction conversion or checking for trace non-protonated impurities (e.g., inorganic salts, though these don't affect qNMR purity).
Technical Deep Dive: NMR Characterization
The presence of both Chlorine and Iodine on the pyridine core creates unique spectral signatures. The Heavy Atom Effect of iodine is the critical diagnostic tool here.
Solvent: DMSO-d6 (Preferred for solubility of halo-pyridines)
1H NMR (Proton)
Position
Shift (, ppm)
Multiplicity
Diagnostic Note
H3
~7.10
Doublet ( Hz)
Upfield due to ortho-morpholine donor effect.
H5
~7.45
Doublet ( Hz)
Downfield; flanked by I and Cl.
Morpholine (N-CH2)
~3.45
Multiplet
Integrated area = 4H.
Morpholine (O-CH2)
~3.65
Multiplet
Integrated area = 4H.
13C NMR (Carbon) - The "Heavy Atom" Trap
Researchers often misassign the C-I carbon, expecting it to be downfield due to electronegativity. However, the Spin-Orbit Coupling of the iodine atom causes a massive shielding effect .
C-Cl (C6): ~150 ppm (Deshielded)
C-N (C2): ~158 ppm (Deshielded)
C-I (C4):~105 - 110 ppm (Significantly Upfield)
Note: If you see a quaternary carbon in the aromatic region around 105-110 ppm, it confirms the C-I bond is intact. Loss of iodine (dehalogenation) would shift this carbon significantly downfield.
Validated qNMR Experimental Protocol
This protocol uses Dimethyl Sulfone (DMSO₂) as the Internal Standard (IS) because it is a stable, non-hygroscopic solid with a singlet at
3.0 ppm, clear of the pyridine and morpholine regions.
Reagents
Analyte: ~15-20 mg of 4-(6-Chloro-4-iodopyridin-2-yl)morpholine.
Internal Standard (IS): Dimethyl Sulfone (TraceCERT® or equivalent purity).
Solvent: DMSO-d6 (99.9% D).
Step-by-Step Workflow
Gravimetry (Critical):
Weigh exactly
(approx 10 mg) of the Internal Standard into a vial.
Weigh exactly
(approx 20 mg) of the Analyte into the same vial.
Precision: Use a balance readable to 0.01 mg. Record weights to 4 decimal places.
Dissolution:
Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
Acquisition Parameters (Bruker/Varian):
Pulse Angle:
Relaxation Delay (D1):
seconds. (Essential! for aromatic protons can be 3-5s; D1 must be for 99% magnetization recovery).
Scans (NS): 16 or 32 (Sufficient for S/N > 250).
Spectral Width: -2 to 14 ppm.
Processing:
Phase and baseline correct manually.
Integrate the IS singlet (
3.0) and set value to normalized proton count (e.g., 6000 for 6H).
This diagram illustrates how to distinguish the correct regioisomer from potential impurities using 2D NMR logic.
Caption: Logic flow for distinguishing the target 2-morpholino isomer from the 4-morpholino byproduct using NOE correlations.
Diagram 2: Purity Analysis Workflow
Decision tree for choosing between qNMR and HPLC based on project stage.
Caption: Workflow demonstrating how qNMR serves as the primary assay to validate HPLC methods when commercial standards are absent.
References
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl sulfone." Rapport BIPM-2018/04.
[Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231.
[Link]
Reich, H. J. "Structure Determination Using NMR: Heavy Atom Effects on 13C Shifts." University of Wisconsin-Madison Chemistry.
[Link]
Personal protective equipment for handling 4-(6-Chloro-4-iodopyridin-2-yl)morpholine
Executive Summary & Hazard Architecture The Core Directive: In the absence of a substance-specific Safety Data Sheet (SDS) for this specialized intermediate, you must adopt a Structure-Activity Relationship (SAR) safety...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Architecture
The Core Directive: In the absence of a substance-specific Safety Data Sheet (SDS) for this specialized intermediate, you must adopt a Structure-Activity Relationship (SAR) safety posture.
This molecule is not merely a "powder"; it is a chimera of three distinct toxicophores. You are not handling a single hazard, but a synergistic combination of:
The Morpholine Moiety: A known corrosive and skin-permeating agent.[1] It attacks lipid bilayers, facilitating the systemic absorption of the rest of the molecule.
The Halogenated Pyridine Core: Pyridines are often neurotoxic and hepatotoxic. The iodine and chlorine substituents increase lipophilicity, further enhancing bioavailability upon skin contact.
The C-I Bond: While useful for cross-coupling (Suzuki/Buchwald), the carbon-iodine bond is photolabile and reactive, posing stability risks that can lead to unexpected radical formation.
Operational Status: Treat this compound as High Potency / Unknown Toxicity (HP/UT) . All handling must occur under "Universal Precautions for Novel Pharmaceutical Intermediates."
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for this compound due to the morpholine-induced permeation risk.
Table 1: Mandatory PPE Specifications
Protection Zone
Hazard Driver
Required Equipment Specification
Ocular
Corrosivity (Morpholine)
Chemical Splash Goggles (ANSI Z87.1 D3 rating). Face shields are required for scale-up (>5g) or when handling liquid stock solutions.
Dermal (Hand)
Permeation (Lipophilic)
Double-Gloving Protocol: 1. Inner Layer: 2.7 mil Silver Shield® (Laminate) or equivalent EVOH barrier (resists morpholine).2. Outer Layer: 5-8 mil Nitrile (mechanical protection).
Respiratory
Dust/Aerosol Inhalation
Engineering Control Primary: All work in Class II Fume Hood.Backup: Half-face respirator with P100/OV (Organic Vapor) cartridges if powder handling occurs outside containment.
Body
Systemic Absorption
Tyvek® Lab Coat (or chemically resistant apron) over standard cotton lab coat. Avoid exposed skin at wrists/neck.
Diagram 1: PPE Selection Logic (SAR-Based)
Caption: Decision logic deriving PPE requirements from chemical structure fragments (SAR Analysis).
Operational Protocols
Phase A: Weighing & Transfer (Highest Risk Phase)
Why: Static electricity can disperse the fine powder. Inhalation and surface contamination risks are peak here.
Engineering Control: Utilize a static-dissipative balance enclosure or a localized powder hood.
Technique: Use an antistatic gun on the weighing boat and spatula before contact.
Solvation: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DMF) inside the weighing vessel before transfer. Handling a solution is safer than handling a dust.
Phase B: Reaction Setup
Why: Halogenated pyridines can undergo exothermic decomposition if catalyzed by trace metals or incompatible reagents.
Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. The Iodine substituent is light-sensitive; wrap the flask in aluminum foil if the reaction time exceeds 1 hour.
Temperature Control: Always add the catalyst last or as a solution to control the exotherm onset.
Phase C: Waste Disposal
Why: Morpholine derivatives can be toxic to aquatic life.
Segregation: Do not mix with oxidizers (peroxides, nitric acid) in the waste stream. This can form unstable N-oxides or explosive mixtures.
Labeling: Tag waste clearly as "Halogenated Organic - Toxic" and "Corrosive" (due to morpholine content).
Diagram 2: Operational Workflow
Caption: Step-by-step workflow emphasizing containment and decontamination.
Emergency Response & Decontamination
Spill Response (Solid)
Evacuate: Clear the immediate area (10 ft radius).
PPE Upgrade: Don a Tyvek suit and P100 respirator if the powder is airborne.
Containment: Cover the spill with a damp paper towel (solvent-wet, e.g., Ethanol) to prevent dust dispersion.
Cleanup: Scoop up the wet material. Do not dry sweep.
First Aid (Exposure)[2][3][4]
Eye Contact: Flush for 15 minutes minimum .[1][2][3] The morpholine ring causes deep tissue damage that may not be immediately painful.
Skin Contact: Wash with soap and water.[1][2][4][3] Do not use alcohol on the skin; it acts as a vehicle, driving the lipophilic halogenated pyridine deeper into the dermis.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.
PubChem. (n.d.). Morpholine (Compound Summary). National Library of Medicine. (Used for fragment toxicity analysis).
Ansell Chemical Resistance Guide. (Permeation data for Morpholine and Chlorinated solvents).